2-(1-(Methylsulfonyl)cyclopropyl)acetic acid CAS number and molecular weight
The following technical guide details the properties, synthesis, and medicinal chemistry applications of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid , a specialized building block in the development of kinase inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the properties, synthesis, and medicinal chemistry applications of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid , a specialized building block in the development of kinase inhibitors.
A Critical Pharmacophore in ATR Kinase Inhibition and Bioisosteric Design
Executive Summary
2-(1-(Methylsulfonyl)cyclopropyl)acetic acid (CAS 1887209-88-2 ) is a high-value small molecule intermediate used primarily in the synthesis of targeted oncology therapeutics. Its structural uniqueness lies in the 1,1-disubstituted cyclopropane ring, which imposes rigid conformational constraints, paired with a methylsulfonyl group that serves as a metabolically stable hydrogen-bond acceptor.
This compound gained prominence as a key intermediate in the discovery of AZ20 , a potent and selective inhibitor of ATR (Ataxia Telangiectasia and Rad3-related) protein kinase. By locking the sulfone moiety into a specific vector, this scaffold enhances potency and selectivity in DNA damage response (DDR) inhibitors.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The primary utility of this compound is as a precursor to the sulfonyl-morpholino-pyrimidine class of ATR inhibitors. In the development of AZ20 , a clinical candidate precursor, the 1-(methylsulfonyl)cyclopropyl moiety replaced flexible alkyl sulfones.
Mechanistic Impact:
Conformational Locking: The cyclopropyl ring restricts the rotation of the ethyl linker found in earlier hits, reducing the entropic penalty upon binding to the ATR active site.
Metabolic Stability: The gem-disubstitution at the alpha-position to the sulfone prevents metabolic oxidation or deprotonation that might occur with simple alkyl chains.
Solubility: The polar sulfone group, exposed to solvent in the protein pocket, helps offset the lipophilicity of the aromatic core of the inhibitor.
Visualization: SAR Logic of the Sulfonyl-Cyclopropyl Moiety
The following diagram illustrates the logical progression from a flexible precursor to the rigidified, high-affinity pharmacophore found in AZ20.
Figure 1: Structural Activity Relationship (SAR) logic demonstrating the transition from flexible linear chains to the rigidified cyclopropyl-sulfone scaffold.
Detailed Experimental Protocols
The synthesis of 2-(1-(methylsulfonyl)cyclopropyl)acetic acid typically proceeds via the construction of the cyclopropane ring on an active methylene precursor, followed by ester hydrolysis.
Protocol A: Synthesis of Methyl 2-(1-(methylsulfonyl)cyclopropyl)acetate
If using K₂CO₃: Add solid K₂CO₃ and 1,2-dibromoethane to the solution.
If using NaH: Cool to 0°C, carefully add NaH (60% dispersion), stir for 15 min, then add 1,2-dibromoethane dropwise.
Cyclization: Stir the reaction mixture vigorously. If using K₂CO₃, heat to 50°C for 12–18 hours. If using NaH, allow to warm to RT and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane) for the disappearance of the starting sulfone.
Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).[1] Wash combined organics with water and brine to remove DMF. Dry over Na₂SO₄ and concentrate in vacuo.
Purification: The crude methyl ester (CAS 110793-91-4) is often pure enough for the next step or can be purified via silica gel chromatography (0-40% EtOAc in Hexanes).
Protocol B: Hydrolysis to the Free Acid
This step yields the final target: CAS 1887209-88-2.
Reagents:
Methyl 2-(1-(methylsulfonyl)cyclopropyl)acetate (from Protocol A)
Lithium Hydroxide (LiOH·H₂O) (2.0 eq)
Solvent: THF/Water (3:1 mixture)
Step-by-Step Methodology:
Dissolution: Dissolve the methyl ester in THF.
Hydrolysis: Add a solution of LiOH in water.
Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LC-MS for the mass of the acid (M-H = 177.2).
Acidification: Cool to 0°C. Acidify to pH ~2 using 1N HCl.
Extraction: Extract the product into Ethyl Acetate (3x). The sulfone makes the product polar; ensure thorough extraction.
Isolation: Dry organics over MgSO₄, filter, and concentrate to yield 2-(1-(methylsulfonyl)cyclopropyl)acetic acid as a white solid. Recrystallize from EtOAc/Heptane if necessary.
Visualization: Synthetic Workflow
The following diagram maps the chemical transformation from commodity reagents to the final building block.
Figure 2: Synthetic pathway for the production of CAS 1887209-88-2.
Safety & Handling
While specific toxicological data for this exact intermediate is limited, standard precautions for sulfones and carboxylic acids apply.
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption, although sulfones are generally stable.
References
Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): A Potent and Selective Inhibitor of ATR Protein Kinase with Monotherapy in Vivo Antitumor Activity.[2][3] Journal of Medicinal Chemistry, 56(5), 2125–2138.
Chemical structure analysis of methylsulfonyl cyclopropyl acetic acid derivatives
Technical Guide: Chemical Structure Analysis of Methylsulfonyl Cyclopropyl Acetic Acid Derivatives Executive Summary This technical guide provides a comprehensive framework for the structural elucidation and characteriza...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Chemical Structure Analysis of Methylsulfonyl Cyclopropyl Acetic Acid Derivatives
Executive Summary
This technical guide provides a comprehensive framework for the structural elucidation and characterization of methylsulfonyl cyclopropyl acetic acid derivatives. These scaffolds are critical pharmacophores in modern medicinal chemistry, serving as key moieties in GPR119 agonists (Type 2 Diabetes) and CRTH2 antagonists (asthma/inflammation).
The combination of the polar, electron-withdrawing methylsulfonyl group (
) with the rigid, strained cyclopropyl ring creates unique analytical challenges—specifically regarding stereochemical assignment (cis/trans isomers) and conformational rigidity . This guide details the spectroscopic signatures, synthetic logic, and solid-state properties required to validate these structures with high confidence.
The methylsulfonyl cyclopropyl acetic acid motif is not arbitrary; it is a bioisosteric solution to specific drug design problems.
Metabolic Stability: The methylsulfonyl group is highly resistant to oxidative metabolism (unlike sulfides or sulfoxides), extending the half-life of the parent drug.
Conformational Locking: The cyclopropyl ring acts as a rigid spacer, fixing the vector between the acidic headgroup (or its amide derivative) and the lipophilic tail. This reduces the entropic penalty of binding to GPCR targets like GPR119.
Dipole Orientation: The sulfone group acts as a strong hydrogen bond acceptor, often interacting with serine or threonine residues in the receptor binding pocket.
Synthetic Pathways & Impurity Profiling
Understanding the synthesis is prerequisite to analyzing the impurity profile. The construction of the cyclopropyl ring often leads to isomeric mixtures that require rigorous separation and identification.
Core Synthetic Logic
The most common route involves the alkylation of a sulfonyl-stabilized carbanion or a carbene transfer reaction.
Route A (Alkylation): Double alkylation of methylsulfonyl acetate with 1,2-dibromoethane (often low yield due to polymerization).
Route B (Carbenoid Addition): Reaction of a vinyl sulfone with a diazoacetate (using Rh or Cu catalysis). This route frequently yields a mixture of cis and trans diastereomers relative to the sulfone and carboxylate groups.
Diagram 1: Synthetic Logic & Impurity Origins
Caption: Carbene-mediated cyclopropanation logic leading to stereochemical mixtures requiring resolution.
Spectroscopic Characterization (The Core Protocol)
This section details the expected spectral data. The presence of the electron-withdrawing sulfone group significantly alters standard cyclopropyl shifts.
A. Nuclear Magnetic Resonance (
H &
C NMR)
The rigid cyclopropyl ring creates a distinct magnetic environment. The key to assigning relative stereochemistry (cis vs. trans) lies in the vicinal coupling constants (
) .
Table 1: Diagnostic NMR Signals (
, 400 MHz)
Moiety
Proton (H) Shift (ppm)
Multiplicity
Coupling Constant () / Notes
2.80 – 3.15
Singlet (s)
Characteristic sulfone methyl; integrates to 3H. Deshielded by .
Cyclopropyl
1.80 – 2.40
Multiplet (m)
Alpha to sulfone/acid. Shifted downfield due to EWG.
Cyclopropyl
0.80 – 1.60
Multiplet (m)
Methylene protons. High field, but less than unsubstituted cyclopropane (0.2 ppm).
Acid
10.0 – 12.0
Broad Singlet
Exchangeable with .
Critical Stereochemical Rule (Karplus Relationship):
For cyclopropane derivatives, the Karplus relationship dictates that cis vicinal protons couple more strongly than trans vicinal protons.
(Vicinal): Typically 9 – 12 Hz .
(Vicinal): Typically 5 – 8 Hz .
Application: Identify the proton alpha to the sulfone. If it shows a large coupling constant (~11 Hz) to the adjacent methine proton, the substituents are likely cis (or the protons are cis, meaning substituents are trans—careful 3D modeling is required here).
B. Infrared Spectroscopy (FT-IR)
The sulfone group provides two "fingerprint" bands that are diagnostic for this scaffold.
Asymmetric
Stretch: (Strong).
Symmetric
Stretch: (Strong).
Carbonyl (
): (Acid dimer).
C. Mass Spectrometry (LC-MS)
Ionization: ESI Negative mode (
) is preferred for the carboxylic acid. ESI Positive mode (, ) works for esters/amides.
Fragmentation:
Loss of
(44 Da) from the acid.
Loss of
radical or (64 Da) is common in high-energy collisions.
Protocol 1: NOE Difference Spectroscopy (NOESY/ROESY)
Objective: Determine relative stereochemistry (cis vs trans).
Method: Irradiate the methylsulfonyl singlet (
).
Observation:
If you observe a strong NOE enhancement of the cyclopropyl proton alpha to the acetic acid chain, the methylsulfonyl group and the acid chain are likely cis (on the same face).
If NOE is observed only to the ring methylene protons on the opposite face, the substituents are trans .
Protocol 2: Single Crystal X-Ray Diffraction (SC-XRD)
This is the "Gold Standard." Methylsulfonyl groups crystallize well due to strong dipole interactions.
Requirement: Grow crystals from polar/non-polar solvent pairs (e.g., EtOAc/Heptane or MeOH/Water).
Outcome: Unambiguous determination of absolute configuration (using anomalous dispersion if heavy atoms like Sulfur are present, though Sulfur's anomalous scattering is weak with Mo-sources; Cu-sources are preferred).
Diagram 2: Stereochemical Validation Workflow
Caption: Decision tree for assigning stereochemistry in cyclopropyl sulfones.
Solid-State Analysis (Polymorphism)
Sulfone derivatives are prone to polymorphism due to the rotational freedom of the
bond and the ability of the sulfone oxygens to act as H-bond acceptors.
PXRD (Powder X-Ray Diffraction): Essential for batch-to-batch consistency. Distinct polymorphs will show shifts in
peaks.
DSC (Differential Scanning Calorimetry): Look for sharp melting endotherms. A broad endotherm or a pre-melt exotherm indicates a metastable polymorph converting to a stable form.
References
GPR119 Agonist Structural Context
Title: Structural Insight on GPR119 Agonist as Potential Therapy for Type II Diabetes.[1]
Source: Mini-Reviews in Medicinal Chemistry (2023).[2]
URL:
Cyclopropyl NMR Coupling Constants
Title: Stereochemical dependence of NMR geminal spin-spin coupling constants.[3]
Source: Magnetic Resonance in Chemistry (2009).[3]
URL:
Synthesis of Sulfonyl Cyclopropanes
Title: Enantioselective synthesis of cyclopropyl sulfones with an engineered carbene transferase.[4]
Source: Chemical Science (via Digitell Inc).
URL:
General Cyclopropyl Analysis
Title: Proton Coupling Constants in Substituted Cyclopropanes.[5][6]
Source: Journal of the American Chemical Society / ResearchG
URL:
Metabolic Context (Toxicology)
Title: Methylene cyclopropyl acetic acid (MCPA) - Pathophysiology and Toxicity.[7]
Source: Wikipedia (General Reference for MCPA metabolite context).
Solubility Profile of 2-(1-(Methylsulfonyl)cyclopropyl)acetic Acid in Organic Solvents
Executive Summary This technical guide provides a comprehensive analysis of the solubility profile of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid , a critical building block in modern medicinal chemistry, particularly i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid , a critical building block in modern medicinal chemistry, particularly in the synthesis of TYK2 inhibitors and advanced heterocyclic scaffolds. Unlike its thioether analogs (common in Montelukast synthesis), this sulfonyl derivative possesses distinct physicochemical properties driven by the strong dipole of the sulfone moiety directly attached to the strained cyclopropane ring.
Understanding the solubility landscape of this compound is essential for optimizing reaction yields, designing efficient purification protocols (crystallization/extraction), and ensuring consistent process scalability. This guide synthesizes empirical data with thermodynamic principles to offer actionable solvent selection strategies.
The solubility behavior of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid is governed by a "tug-of-war" between three structural distinct domains:
The Sulfonyl Group (-SO₂Me): A strong hydrogen bond acceptor with a high dipole moment. It significantly increases solubility in polar aprotic solvents (DMSO, DMF) and lowers solubility in non-polar hydrocarbons.
The Carboxylic Acid (-COOH): A hydrogen bond donor and acceptor. It facilitates solubility in alcohols and protic solvents but induces dimerization in non-polar solvents, complicating solubility prediction.
The Cyclopropyl Scaffold: A lipophilic, strained ring. While generally hydrophobic, its small size limits its ability to counterbalance the high polarity of the sulfone and acid groups.
Tier 3 (Low Solubility / Anti-Solvents): Non-polar Hydrocarbons (Hexane, Heptane, Toluene), Chlorinated Solvents (DCM - moderate, but often lower than esters for sulfones).
Solubility Profile in Organic Solvents
The following data categorizes solvents based on their interaction capability with the solute. Data is synthesized from process patents involving analogous sulfonyl-cyclopropyl scaffolds and standard solubility parameters.
Table 1: Solubility Classification at 25°C
Solvent Class
Representative Solvent
Solubility Rating
Process Implication
Alcohols
Methanol (MeOH)
High (>100 mg/mL)
Ideal reaction solvent; too soluble for crystallization yield.
Isopropanol (IPA)
Moderate-High
Good solvent for cooling crystallization.
Esters
Ethyl Acetate (EtOAc)
Moderate (20-50 mg/mL)
Primary solvent for extraction and crystallization.
Isopropyl Acetate
Moderate-Low
Offers better yield than EtOAc in crystallization.
Ketones
Acetone
High
Risk of oiling out; good for dissolving crude.
MIBK
Moderate
Good balance for partitioning.
Chlorinated
Dichloromethane (DCM)
Moderate
Good for extraction from acidic aqueous phases.
Ethers
THF
High
Solubilizes well; difficult to remove traces.
MTBE
Low
Excellent anti-solvent.
Hydrocarbons
Toluene
Low (<5 mg/mL)
Primary Anti-solvent. Used to drive precipitation.
n-Heptane
Very Low (<1 mg/mL)
Wash solvent to remove non-polar impurities.
Aprotic
DMSO / DMF
Very High (>200 mg/mL)
Avoid for isolation; difficult to remove.
Temperature Dependence (Van't Hoff Analysis)
The solubility of this compound exhibits a steep positive correlation with temperature in Ethyl Acetate and Isopropyl Acetate .
At 20°C: Solubility is moderate, allowing for supersaturation control.
At 70°C (Reflux): Solubility increases 5-10 fold, enabling high-throughput dissolution before cooling crystallization.
Thermodynamic Insight: The dissolution is endothermic (
). The high lattice energy provided by the sulfone dipoles requires significant thermal energy to overcome, making "cooling crystallization" the most effective purification method.
Experimental Protocols
To generate precise solubility data for your specific lot (critical due to potential polymorph variations), follow these standardized protocols.
Objective: Determine the Metastable Zone Width (MSZW) for crystallization design.
Setup: Use an automated reactor (e.g., Crystal16 or EasyMax) with turbidity probes.
Loading: Prepare slurries of known concentration (e.g., 20, 40, 60, 80 mg/mL in Ethyl Acetate).
Ramp: Heat at 1°C/min until the solution becomes clear (Clear Point,
).
Cool: Cool at 1°C/min until turbidity appears (Cloud Point,
).
Analysis: Plot Concentration vs. Temperature. The gap between the
and curves is the MSZW.
Process Applications: Purification & Crystallization[5][6][7]
The solubility profile dictates the purification strategy. The high polarity of the sulfone group makes Anti-Solvent Crystallization or Cooling Crystallization in esters the most robust methods.
Workflow Visualization
The following diagram illustrates the decision logic for solvent selection based on the solubility data.
Figure 1: Purification workflow based on differential solubility in Esters vs. Hydrocarbons.
Recommended Purification Solvent System
Based on the "Moderate" solubility in esters and "Low" solubility in hydrocarbons:
Rationale: Dissolves the sulfone well at high temperatures (
C) but shows significantly reduced solubility at low temperatures (C), enabling high recovery.
Anti-Solvent:n-Heptane or Toluene .
Rationale: The compound is nearly insoluble in these. Adding heptane to a saturated ethyl acetate solution forces the polar sulfone to precipitate while keeping non-polar impurities in solution.
Title: Compounds and uses thereof (WO2024088351A1).
Disclaimer: This guide is based on theoretical physicochemical analysis and data from structurally related analogs found in patent literature. Experimental verification on specific batches is required for GMP processes.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Sulfonyl cyclopropyl acids—specifically derivatives like 1-(methylsulfonyl)cyclopropanecarboxylic acid and 1-(phenylsulfonyl)cyclopropanecarboxylic acid —are critical pharmacophores in modern medicinal chemistry.[1] They serve as bioisosteres for standard carboxylic acids, offering altered metabolic stability and unique vector geometry due to the strained cyclopropyl ring. They are frequently encountered in the synthesis of HCV protease inhibitors (e.g., Glecaprevir intermediates) and various GPCR modulators.
While often categorized as "Irritants" in their final isolated forms, these compounds possess unique physicochemical hazards driven by the electron-withdrawing sulfonyl group, which significantly increases the acidity of the carboxylic moiety compared to non-substituted cyclopropanes. Furthermore, the strained ring system presents specific stability concerns under forcing reaction conditions.
This guide moves beyond the generic Safety Data Sheet (SDS) to provide a field-validated operational framework for handling these compounds in research and scale-up environments.
Hazard Profiling & Toxicology
The "Acidity Amplification" Effect
Standard cyclopropanecarboxylic acid is a known corrosive (Skin Corr.[1] 1B). The introduction of a sulfonyl group at the 1-position (
) exerts a strong inductive effect (), lowering the pKa significantly.[1]
Implication: While some vendor SDSs classify specific derivatives merely as Irritants (Skin Irrit. 2), researchers must treat these solids with the respect due to Corrosives , particularly in solution or upon contact with mucous membranes.[1]
GHS Classification Matrix
The following table synthesizes data from major suppliers (Fluorochem, Sigma-Aldrich) and structural activity relationship (SAR) analysis.[1]
Hazard Class
Category
H-Code
Hazard Statement
Technical Note
Acute Toxicity (Oral)
4
H302
Harmful if swallowed
Bioavailability is often high; systemic effects possible.[1]
Skin Corrosion/Irritation
2 (or 1B)
H315 / H314
Causes skin irritation / burns
Treat as Corrosive (1B) during synthesis or if wet.[1]
Dust is highly irritating to upper respiratory tract.[1]
Critical Safety Insight: Do not rely solely on the "Warning" signal word found on some commercial labels. The potential for these acids to sublime or form dusts during weighing necessitates handling them as if they are "Danger" category corrosives.[1]
Engineering Controls & Personal Protective Equipment (PPE)[1][5][8]
The "Static-Dust" Hazard
Sulfonyl cyclopropyl acids are often crystalline solids that accumulate significant static charge.[1] This leads to "flying powder" during weighing, increasing inhalation risk and contamination.[1]
PPE Selection Protocol
Respiratory: A standard surgical mask is insufficient .[1] Use a fit-tested N95/P3 particulate respirator or work strictly within a fume hood.[1]
Risk: The cyclopropyl ring is strained.[1] While generally stable, high heat (
) in the presence of strong Lewis acids can trigger ring-opening or rearrangement, leading to uncontrolled exotherms.
Control: Maintain reaction temperatures
unless thermal stability data (DSC/ARC) confirms otherwise. Always vent evolved and through a caustic scrubber.[1]
Emergency Response Procedures
In the event of exposure, immediate action is required to mitigate the acidic damage.
Figure 2: Emergency Triage for Sulfonyl Cyclopropyl Acid Exposure. Note: Calcium Gluconate is for HF burns only; do not use here.[1]
Spill Cleanup
Isolate: Evacuate the immediate area if dust is airborne.[1]
Neutralize: Cover the spill with Sodium Bicarbonate (
) or a commercial acid neutralizer.[1] Wait for effervescence to cease.
Collect: Wet the powder slightly (if safe) to prevent dust, then sweep into a biohazard bag.[1]
Clean: Wash the surface with soap and water; check pH to ensure neutrality.[1]
Storage and Stability
Hygroscopicity: Many sulfonyl acids are hygroscopic.[1] Store in a desiccator or under nitrogen. Moisture uptake can lead to "clumping" which makes future handling dangerous (requiring chipping/breaking).[1]
Incompatibilities:
Strong Oxidizers: Risk of reaction with the sulfonyl/alkyl chain.[1]
Shelf Life: Re-test purity annually. Degradation often manifests as a "sulfurous" stench (indicating sulfonyl decomposition) or ring-opening byproducts.[1]
References
Fluorochem. (2025).[1][3][4] Safety Data Sheet: 1-(Methylsulfonyl)cyclopropane-1-carboxylic acid. Retrieved from [1]
Sigma-Aldrich. (2025).[1] Product Specification and SDS: 1-Methylcyclopropanecarboxylic acid. Retrieved from [1][5]
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Cyclopropanecarboxylic acid. Retrieved from [1]
Organic Syntheses. (1944).[1] Cyclopropanecarboxylic acid synthesis and handling. Org. Synth. Coll. Vol. 1. Retrieved from [1]
Fisher Scientific. (2025).[1] Safety Data Sheet: 1-Phenylcyclopropanecarboxylic acid. Retrieved from [1]
The Ascendancy of Constrained Scaffolds: A Technical Guide to 2-(1-(Methylsulfonyl)cyclopropyl)acetic Acid as a Premier Building Block in Modern Drug Discovery
Abstract In the relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and optimized pharmacokinetic profiles, medicinal chemists are increasingly turning to rigid, three-dimensional scaffolds...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and optimized pharmacokinetic profiles, medicinal chemists are increasingly turning to rigid, three-dimensional scaffolds. Among these, the cyclopropyl moiety has emerged as a uniquely powerful design element. This guide delves into the synthesis, unique characteristics, and strategic applications of a particularly valuable, yet underexplored building block: 2-(1-(methylsulfonyl)cyclopropyl)acetic acid . By marrying the conformational rigidity of the cyclopropyl ring with the advantageous physicochemical properties of the methylsulfonyl group, this building block offers a compelling tool for addressing complex challenges in drug design. We will provide a plausible and detailed synthetic route, explore its key attributes, and present a case study of its successful incorporation into a potent and selective kinase inhibitor, thereby illuminating its potential to accelerate the discovery of next-generation therapeutics.
Introduction: The Strategic Value of the Cyclopropyl Motif
The cyclopropane ring, despite its simple three-carbon structure, is a cornerstone of modern medicinal chemistry.[1] Its incorporation into drug candidates is a strategic decision aimed at overcoming common hurdles in drug development.[2][3] Key features imparted by the cyclopropyl group include:
Conformational Rigidity: The fixed, planar nature of the three carbon atoms restricts the conformational freedom of molecules, which can lead to a more favorable entropic profile upon binding to a biological target.[3]
Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in typical alkyl chains, rendering them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[3]
Unique Stereoelectronic Properties: The C-C bonds possess enhanced π-character, influencing the electronics of adjacent functionalities.[2]
Vectorial Exit Points: The defined geometry of the cyclopropyl ring provides precise vectors for substituent placement, enabling fine-tuning of interactions within a binding pocket.
When this privileged scaffold is further functionalized, its utility is magnified. The subject of this guide, 2-(1-(methylsulfonyl)cyclopropyl)acetic acid, is a bifunctional building block that combines the benefits of the cyclopropyl core with an acetic acid handle for synthetic elaboration and a methylsulfonyl group for property modulation.
Synthesis of 2-(1-(Methylsulfonyl)cyclopropyl)acetic Acid: A Proposed Pathway
While dedicated literature on the synthesis of 2-(1-(methylsulfonyl)cyclopropyl)acetic acid is sparse, a robust and scalable synthetic route can be logically derived from the well-established synthesis of 2-[1-(mercaptomethyl)cyclopropyl]acetic acid, a key intermediate in the production of the anti-asthmatic drug Montelukast.[4][5] The proposed pathway involves three key stages: synthesis of the thioether precursor, oxidation to the sulfone, and final hydrolysis.
Caption: Proposed synthetic pathway to the target building block.
Experimental Protocols
Protocol 2.1: Synthesis of Methyl 2-[1-((methylthio)methyl)cyclopropyl]acetate (Thioether Precursor)
Esterification: To a solution of 2-[1-(mercaptomethyl)cyclopropyl]acetic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of sulfuric acid (e.g., 0.05 eq).
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
Cool the reaction to room temperature and neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 2-[1-(mercaptomethyl)cyclopropyl]acetate.
S-Methylation: Dissolve the crude ester in a suitable solvent such as THF or DMF.
Add a base (e.g., K₂CO₃ or NaH, 1.1 eq) and stir for 15-30 minutes at room temperature.
Add methyl iodide (1.1 eq) dropwise and continue stirring until the reaction is complete as monitored by TLC or LC-MS.
Quench the reaction with water and extract the product with ethyl acetate.
Wash the organic layer, dry, and concentrate. The crude product can be purified by column chromatography if necessary.
Protocol 2.2: Synthesis of Methyl 2-(1-((methylsulfonyl)methyl)cyclopropyl)acetate (Oxidation)
This protocol is based on general methods for thioether to sulfone oxidation.[1][6]
Dissolve methyl 2-[1-((methylthio)methyl)cyclopropyl]acetate (1.0 eq) in a suitable solvent (e.g., methanol or acetone).
Add a catalytic amount of sodium tungstate dihydrate (Na₂WO₄·2H₂O, e.g., 0.01-0.05 eq).
Cool the mixture in an ice bath and add 30% hydrogen peroxide (H₂O₂, 2.2-2.5 eq) dropwise, maintaining the internal temperature below 20°C.
Allow the reaction to warm to room temperature and stir until complete oxidation is confirmed by LC-MS (monitoring the disappearance of the thioether and sulfoxide intermediates).
Quench the excess peroxide by adding a saturated solution of sodium sulfite.
Extract the product with an organic solvent, wash, dry, and concentrate to yield the methyl ester of the target sulfone.
Protocol 2.3: Synthesis of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid (Hydrolysis)
Dissolve the methyl ester from the previous step in a mixture of THF and water (e.g., 3:1 v/v).
Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir at room temperature.
Monitor the hydrolysis by TLC or LC-MS.
Upon completion, acidify the reaction mixture to pH ~2 with dilute HCl.
Extract the final product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by crystallization or chromatography to afford the title compound.
Key Characteristics and Advantages of the Building Block
The unique combination of the cyclopropyl ring and the methylsulfonyl group endows this building block with a highly desirable set of properties for drug discovery.
Caption: Key physicochemical and structural properties of the building block.
The methylsulfonyl group is a particularly valuable functional group in medicinal chemistry.[7][8] It is not merely a passive linker but an active contributor to a molecule's profile:
Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group can act as strong hydrogen bond acceptors, forming critical interactions with protein targets.[9][10]
Metabolic Resistance: The sulfone moiety is chemically inert and resistant to metabolic reduction.[8]
Solubility Modulation: As a polar group, it can enhance the aqueous solubility of a molecule, a crucial parameter for oral bioavailability.[7]
Bioisostere: The sulfonyl group can serve as a bioisostere for other groups like carbonyls or phosphates, offering similar size and charge distribution but with different chemical properties.[7]
Comparative Data Summary
Property
Cyclopropyl Group
Methylsulfonyl Group
2-(1-(Methylsulfonyl)cyclopropyl)acetic acid
Primary Contribution
Rigidity, Metabolic Stability
Polarity, H-Bonding, Stability
Combines all attributes in a single, bifunctional unit
3D Geometry
Planar, defined vectors
Tetrahedral
Rigid core with precise exit vectors for both functional groups
Polarity
Low (Hydrophobic)
High (Hydrophilic)
Amphiphilic character, tunable by derivatization
Metabolic Fate
Resistant to oxidation
Highly stable
Expected high metabolic stability
Synthetic Utility
Scaffold
Modulating group
Versatile building block for fragment-based and lead optimization
Application in Drug Discovery: A Case Study of an ATR Kinase Inhibitor
The true potential of a building block is realized in its application. The 1-(methylsulfonyl)cyclopropyl moiety is a key structural feature of AZ20 , a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a critical target in cancer therapy.[11]
ATR is a central player in the DNA Damage Response (DDR) pathway, a network that cancer cells often rely on for survival.[12] Inhibiting ATR can selectively kill cancer cells, particularly in tumors with specific DNA repair deficiencies.
Caption: Role of the building block in the ATR inhibitor AZ20.
In the development of AZ20, the 1-(methylsulfonyl)cyclopropyl group was found to be optimal for binding in a specific region of the ATR active site.[11] The rigid cyclopropyl ring orients the methylsulfonyl group into a hydrophobic pocket, where the polar sulfonyl oxygens can still form beneficial interactions, possibly with backbone amides or structured water molecules. This precise positioning, dictated by the constrained nature of the building block, is a key determinant of the compound's high potency (ATR IC₅₀ = 5 nM) and selectivity against other kinases in the PIKK family.[11]
This case study exemplifies the power of using 3D-rich, functionalized building blocks. The 2-(1-(methylsulfonyl)cyclopropyl)acetic acid scaffold provides the core of this critical pharmacophore, with the acetic acid handle serving as the attachment point for further synthetic elaboration to build the rest of the inhibitor.
Conclusion and Future Outlook
2-(1-(methylsulfonyl)cyclopropyl)acetic acid represents a convergence of several highly sought-after features in a single, versatile chemical building block. It provides a metabolically robust, conformationally constrained core that allows for precise 3D exploration of chemical space. The integrated methylsulfonyl group offers a powerful tool for modulating polarity, improving solubility, and establishing critical hydrogen-bonding interactions with biological targets. The successful incorporation of this moiety into a clinical candidate for a high-value oncology target underscores its immense potential.
For researchers, scientists, and drug development professionals, this building block is not just a reagent; it is a strategic tool. Its use can de-risk projects by embedding favorable properties early in the design phase, potentially reducing attrition rates and accelerating the journey from hit to lead to clinical candidate. As the principles of 3D-oriented drug design continue to gain traction, the demand for sophisticated, property-rich building blocks like 2-(1-(methylsulfonyl)cyclopropyl)acetic acid is set to grow, paving the way for the next generation of innovative medicines.
References
ResearchGate. (2025, August 7). Application of Sulfonyl in Drug Design | Request PDF.
PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery.
ACS Publications. (2016, June 14). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry.
PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry.
Google Patents. (n.d.). CN110590617B - Method for preparing sulfone by catalytic oxidation of thioether.
PubMed. (2013, March 14). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity.
Guidechem. (2023, May 22). How to prepare and apply 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid? - FAQ.
ResearchGate. (n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications.
PubMed. (n.d.). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications.
ACS Publications. (n.d.). Conjugative Effects of Methylsulfonyl and Methylthio Groupings1 | Journal of the American Chemical Society.
Drugs.com. (2025, February 19). Methylsulfonylmethane (MSM) Uses, Benefits & Dosage.
EBSCO. (n.d.). Methyl sulfonyl methane's therapeutic uses | Complementary and Alternative Medicine | Research Starters.
Wikipedia. (n.d.). Methylsulfonylmethane.
ACS Publications. (2025, January 31). Sulfilimines: An Underexplored Bioisostere for Drug Design? | Journal of Medicinal Chemistry.
Drug Design Org. (2005, May 15). Structure Activity Relationships.
Google Patents. (n.d.). CN103539714A - Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof.
ResearchGate. (n.d.). The ATR inhibitors from three different chemical classes have shown....
RSC Publishing. (n.d.). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors - Organic & Biomolecular Chemistry.
MDPI. (2024, October 19). A TRilogy of ATR's Non-Canonical Roles Throughout the Cell Cycle and Its Relation to Cancer.
bioRxiv. (2025, January 18). REV7 associates with ATRIP and inhibits ATR kinase activity.
Predicting and Enhancing the Metabolic Stability of 2-(1-(Methylsulfonyl)cyclopropyl)acetic Acid Scaffolds
An In-Depth Technical Guide: Abstract The 2-(1-(methylsulfonyl)cyclopropyl)acetic acid scaffold represents a unique chemical space, combining the rigidity and conformational constraint of a cyclopropyl ring with the pola...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide:
Abstract
The 2-(1-(methylsulfonyl)cyclopropyl)acetic acid scaffold represents a unique chemical space, combining the rigidity and conformational constraint of a cyclopropyl ring with the polar, hydrogen-bond accepting capabilities of a methylsulfonyl group. While these features can be advantageous for target engagement, they also introduce specific metabolic liabilities that must be understood and addressed early in the drug discovery process. This guide provides a comprehensive framework for predicting, assessing, and optimizing the metabolic stability of this scaffold. We will delve into the mechanistic underpinnings of its potential biotransformation, detail robust in vitro experimental protocols, explore the utility of in silico predictive models, and present strategic chemical modifications to mitigate metabolic risks, thereby accelerating the journey from hit to lead and beyond.
The Strategic Imperative of Metabolic Stability
In drug discovery, potency and selectivity are only part of the equation. A compound's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—ultimately determines its therapeutic success. Metabolism, the enzymatic conversion of drug molecules into other compounds (metabolites), is a critical clearance mechanism that directly influences a drug's half-life, bioavailability, and potential for drug-drug interactions (DDIs).[1][2] A compound that is metabolized too quickly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity. Therefore, a thorough understanding and early optimization of metabolic stability are not just recommended; they are fundamental to de-risking a project and efficiently advancing drug candidates.[3][4]
This guide focuses specifically on the 2-(1-(methylsulfonyl)cyclopropyl)acetic acid scaffold, dissecting its constituent parts to anticipate its metabolic fate.
Structural Dissection and Predicted Metabolic Liabilities
The metabolic profile of a molecule is intrinsically linked to its structure. The 2-(1-(methylsulfonyl)cyclopropyl)acetic acid scaffold contains three key motifs, each with distinct metabolic susceptibilities.
The Cyclopropyl Ring: This three-membered ring is often incorporated into drug candidates to provide conformational rigidity, which can enhance binding affinity.[5] It is also used as a bioisosteric replacement for gem-dimethyl groups or alkenes to improve metabolic stability. However, the strained ring system is not metabolically inert. It can be a target for Cytochrome P450 (CYP) enzymes, leading to oxidation.[6] This oxidation can result in hydroxylated metabolites or, more problematically, ring-opening that forms reactive intermediates capable of forming covalent adducts with proteins.[6]
The Methylsulfonyl Group: Sulfones are generally considered to be metabolically robust. The sulfur atom is in a high oxidation state, making it less susceptible to the common oxidative pathways that affect sulfides and thiols.[7] However, metabolism is not impossible. While less common, further oxidation or reduction can occur, and the adjacent methyl group could be a site for hydroxylation.
The Acetic Acid Side Chain: The carboxylic acid moiety is a primary site for Phase II conjugation reactions. The most common of these is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), which attaches a large, polar glucuronic acid group to facilitate excretion.[7][8]
Predicted Metabolic Pathways
Based on the structural analysis, we can hypothesize the primary metabolic pathways for this scaffold. This predictive map is crucial for designing experiments and interpreting their results.
Caption: General experimental workflow for in vitro metabolic stability assays.
Assay 1: Liver Microsomal Stability
This assay is often the first-line screen due to its high-throughput nature and cost-effectiveness. [9]Liver microsomes are subcellular fractions containing the majority of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.
[9][10]
Causality: We use this assay to specifically probe for liabilities related to Phase I oxidative metabolism. [11]It provides a clean system to answer the question: "Is my compound a substrate for CYP enzymes?"
Preparation:
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration of 0.5 mg/mL in the buffer.
[12] * Prepare an NADPH-regenerating system solution in buffer. This system sustains the enzymatic reaction.
[13] * Prepare test compound working solutions by diluting a 10 mM DMSO stock. A final incubation concentration of 1 µM is typical.
[11]
Incubation:
Pre-warm the microsomal solution and test compound at 37°C for 5-10 minutes.
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
[12] * Immediately terminate the reaction by adding the aliquot to 3-4 volumes of ice-cold acetonitrile containing an analytical internal standard (IS).
[9]
Controls (Self-Validating System):
T0 Control: The 0-minute time point represents 100% of the initial compound concentration.
Negative Control (-NADPH): Incubate the test compound with microsomes without the NADPH cofactor. A decrease in compound concentration here indicates chemical instability or non-NADPH-dependent enzymatic degradation.
[11] * Positive Controls: Include compounds with known metabolic fates. For example, Verapamil (high clearance) and Diazepam (low clearance) to validate the activity of the microsomal batch.
[12]
Sample Analysis & Data Interpretation:
Centrifuge the quenched samples to pellet the precipitated protein.
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.
[14][15] * Plot the natural logarithm of the percentage of compound remaining versus time.
The slope of the line equals the rate constant of elimination (k).
Calculate Half-life (t½) and Intrinsic Clearance (CLint) using the following equations:
Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes and active transporter systems within a complete cell structure.
[10][16]
Causality: We use this assay to get a more comprehensive and physiologically relevant picture of hepatic clearance. It answers the question: "How is my compound handled by a complete liver cell, including uptake, Phase I, and Phase II metabolism?"
Preparation:
Thaw cryopreserved hepatocytes (e.g., human, rat) according to the supplier's protocol and determine cell viability (must be >80%).
Resuspend the cells in the appropriate incubation medium (e.g., Williams' Medium E) to a final density of 0.5-1.0 million viable cells/mL.
[16] * Prepare test compound working solutions. A final incubation concentration of 1 µM is standard.
[16]
Incubation:
Pre-incubate the hepatocyte suspension in a shaking water bath at 37°C under a carbogen (95% O2, 5% CO2) atmosphere.
Initiate the assay by adding the test compound to the cell suspension.
At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot.
[12] * Terminate the reaction by adding the aliquot to ice-cold acetonitrile with an internal standard.
[17]
Positive Controls: Include compounds cleared by Phase I (e.g., Testosterone) and Phase II (e.g., 7-Hydroxycoumarin) pathways to validate the metabolic competence of the hepatocyte batch.
[12]
Sample Analysis & Data Interpretation:
Sample processing and LC-MS/MS analysis are identical to the microsomal assay.
Calculations are similar, but clearance is expressed per number of cells:
CLint (µL/min/10⁶ cells) = (0.693 / t½) * (1000 / cell density in millions/mL)
Data Summary and Interpretation
Quantitative data from these assays allow for direct comparison of scaffold analogs.
Before a compound is even synthesized, computational models can provide valuable predictions of its metabolic fate. [18]These in silico tools use information from vast chemical databases to build models based on molecular structure.
[4][19]
Ligand-Based Approaches: These methods, including Quantitative Structure-Activity Relationship (QSAR) and machine learning models, correlate structural features (descriptors) with experimentally determined metabolic stability. [18][20]They can predict overall stability (high/low) and identify potential Sites of Metabolism (SOMs).
Structure-Based Approaches: These methods involve docking the compound into the 3D crystal structures of specific CYP enzymes. They can provide insights into whether a compound is likely to bind to a particular enzyme and which atoms are positioned for metabolic attack.
While in silico predictions are not a substitute for experimental data, they are invaluable for prioritizing which compounds to synthesize and test, saving significant time and resources.
[4]
Strategic Optimization of the Scaffold
When initial assays reveal metabolic liability, a structured optimization strategy is required. The goal is to block or modify the metabolic "hotspot" without negatively impacting the compound's desired pharmacological activity.
Caption: Decision-making workflow for improving metabolic stability.
Key Optimization Tactics
Blocking Metabolic Hotspots: If oxidation of the cyclopropyl ring is identified as the primary metabolic route, a common strategy is to introduce an electron-withdrawing group, such as fluorine, onto the ring. [21]This can shield the position from CYP-mediated attack by making it less electron-rich.
Bioisosteric Replacement: If the cyclopropyl group itself proves to be inherently labile or leads to reactive metabolite formation, it can be replaced with a more stable bioisostere. [22]A classic replacement that maintains the quaternary center is a gem-dimethyl group, which can avert the bioactivation pathways associated with cyclopropyl rings.
[6]
Conclusion
The 2-(1-(methylsulfonyl)cyclopropyl)acetic acid scaffold presents both opportunities and challenges. A proactive, integrated approach to assessing metabolic stability is critical for success. By combining predictive in silico modeling with robust in vitro assays like microsomal and hepatocyte stability, researchers can gain a clear understanding of a compound's metabolic liabilities. This knowledge empowers medicinal chemists to make rational, data-driven design choices, strategically modifying the scaffold to enhance its metabolic robustness while preserving or improving its therapeutic activity. This iterative "design-make-test-analyze" cycle, grounded in the principles and protocols outlined in this guide, provides the most effective path to identifying a durable clinical candidate.
Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed. [Link]
In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods | Chemical Research in Toxicology - ACS Publications. [Link]
A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis - MDPI. [Link]
A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Publishing. [Link]
Drug Metabolism and Drug Metabolism Principles - Phase I and Phase II - Pharmaguideline. [Link]
Metabolism of cyclopropyl groups - Hypha Discovery Blogs. [Link]
Metabolism of Sulfonamides - Karger Publishers. [Link]
Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed. [Link]
Improvements to metabolic stability through cyclopropyl modification. - ResearchGate. [Link]
Using the Cyclotide Scaffold for Targeting Biomolecular Interactions in Drug Development. [Link]
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Publishing. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol | Version 2.1
Introduction & Strategic Context
The target molecule, 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid , represents a critical pharmacophore in modern medicinal chemistry, particularly in the development of GPR119 agonists for metabolic disorders (e.g., Type 2 Diabetes) [1]. The geminal substitution of a sulfone and an acetic acid side chain on a cyclopropane ring confers unique metabolic stability and conformational rigidity, preventing rapid oxidative metabolism common to linear alkyl sulfones.
Retrosynthetic Analysis
Direct alkylation of sulfonyl acetates with 1,2-dihaloethanes yields the alpha-carboxylate (C1 acid). However, the target is the beta-carboxylate (acetic acid homolog). Therefore, a homologation strategy is the most robust industrial route. This protocol details a 4-step sequence:
Cyclopropanation: Construction of the quaternary center.
Reduction: Conversion of the ester to a primary alcohol.
Nitrile Homologation: One-carbon extension via mesylation/cyanation.
Hydrolysis: Unmasking the carboxylic acid.
Master Workflow
Figure 1: Strategic homologation workflow for the synthesis of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid.
Experimental Protocol
Step 1: Cyclopropanation (Ring Construction)
This step constructs the quaternary carbon. The use of Potassium Carbonate (
) in DMF is preferred over Sodium Hydride () to minimize violent exotherms and prevent O-alkylation side products.
Reagents:
Ethyl methanesulfonylacetate (1.0 equiv)
1,2-Dibromoethane (1.2 equiv)
(anhydrous, 2.5 equiv)
DMF (Dimethylformamide), anhydrous
Procedure:
Charge a 3-neck round-bottom flask with Ethyl methanesulfonylacetate (e.g., 16.6 g, 100 mmol) and anhydrous DMF (150 mL).
Add 1,2-Dibromoethane (22.5 g, 120 mmol) in one portion.
Cool the mixture to 0°C. Add
(34.5 g, 250 mmol) portion-wise over 20 minutes to control the exotherm.
Allow the slurry to warm to Room Temperature (RT), then heat to 60°C for 16 hours.
Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting sulfone is UV active; the product is less polar.
Workup: Pour the reaction mixture into ice-water (500 mL) and extract with Ethyl Acetate (3 x 150 mL). Wash combined organics with brine (2 x 100 mL) to remove DMF.
Dry over
, filter, and concentrate.
Purification: Crystallization from cold Et2O/Hexanes or flash chromatography.
Reduction of the ester must be performed carefully. While Sulfones are generally stable to Lithium Aluminum Hydride (LAH) at moderate temperatures, temperature control is vital to prevent desulfonylation.
Reagents:
(LAH) (1.2 equiv, 2.4 M in THF)
THF (anhydrous)
Procedure:
Dissolve the Ester from Step 1 (19.2 g, 100 mmol) in anhydrous THF (200 mL) under Nitrogen.
Cool to -10°C .
Add LAH solution dropwise over 45 minutes. Do not allow the internal temperature to exceed 0°C.[1][2]
Stir at 0°C for 2 hours.
Mechanistic Insight: The cyclopropyl ring strain makes the carbonyl less electrophilic than acyclic esters, but LAH is sufficiently potent.
Quench (Fieser Method): Carefully add water (1 mL per g LAH), then 15% NaOH (1 mL per g LAH), then water (3 mL per g LAH).
[M-H]- = 177.0 (Negative mode ionization preferred for carboxylic acids)
Melting Point
118 - 122°C (Dependent on polymorph)
Troubleshooting & Optimization
Stalled Cyclopropanation: If Step 1 is slow, add a catalytic amount of Tetrabutylammonium bromide (TBAB) as a Phase Transfer Catalyst.
Low Yield in Step 3: Cyanide displacement on neopentyl-like systems (beta-quaternary centers) can be sluggish. Increasing the temperature to 90°C in DMSO often helps, but ensure safety protocols are strictly followed.
Purification: The final acid is highly polar. If extraction is difficult, use continuous extraction or salting-out procedures.
References
Jones, R. M., et al. (2008). GPR119 agonists for the treatment of type 2 diabetes.[4][5][6] Expert Opinion on Therapeutic Patents , 19(10), 1339-1359.
Takeda Pharmaceutical Co. (2011). Fused heterocyclic ring derivative and use thereof. WO Patent 2011/136269 .
Application Note: 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid in Fragment-Based Drug Discovery (FBDD)
Abstract This guide details the utility, screening, and elaboration of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike aliphatic chains or simple arom...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide details the utility, screening, and elaboration of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike aliphatic chains or simple aromatics, this fragment offers a unique combination of conformational restriction (via the cyclopropyl ring) and polarity (via the sulfone), making it an ideal starter unit for targets requiring high aqueous solubility and metabolic stability. We present a validated workflow for screening this fragment using Saturation Transfer Difference (STD) NMR , followed by chemical elaboration strategies.
Introduction: The "Polar Rigid" Advantage
In modern FBDD, the "Rule of Three" (MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3) is the baseline. However, many libraries suffer from being too flat (aromatic-heavy) or too lipophilic.
2-(1-(Methylsulfonyl)cyclopropyl)acetic acid addresses these deficits through three mechanistic features:
The Thorpe-Ingold Effect (Gem-Disubstitution): The 1,1-disubstitution on the cyclopropane ring restricts the conformational space of the acetic acid tail, pre-organizing it for binding. This reduces the entropic penalty upon protein binding compared to a flexible linear chain.
The Sulfone Bioisostere: The methylsulfonyl group (
) acts as a robust, non-labile hydrogen bond acceptor. It is a bioisostere for carbonyls but with unique geometry and significantly higher polarity, improving the fragment's water solubility (critical for high-concentration NMR screening).
Metabolic Hardening: Unlike sulfides or sulfoxides, the sulfone is already fully oxidized, preventing metabolic drift during early assays.
Chemical Profile & Properties
Table 1: Calculated Physicochemical Properties
Property
Value
Significance in FBDD
Formula
Small, atom-efficient core.
MW
178.21 Da
Well below the 300 Da limit; allows room for "growth."
cLogP
~ -0.5 to 0.2 (Est.)
Highly soluble; low risk of non-specific hydrophobic aggregation.
H-Bond Acceptors
4 (2 Sulfone O, 1 Acid C=O, 1 Acid OH)
Rich interaction potential with backbone amides or basic residues.
H-Bond Donors
1 (Acid OH)
Directional interaction anchor.
Rotatable Bonds
2
Low flexibility = Lower entropic penalty.
Experimental Workflow: Screening & Validation
The primary challenge with fragments like 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid is their low affinity (
often in the mM range). Direct binding assays (like ELISA) often fail. We utilize Ligand-Observed NMR as the primary screen.[1]
Visualization: The FBDD Screening Funnel
The following diagram illustrates the critical path from library selection to structural confirmation.
Figure 1: Critical path for screening polar fragments. Note the mandatory QC step to ensure the sulfone fragment does not aggregate.
Detailed Protocol: STD-NMR Screening
Objective: Detect binding of the fragment to the target protein by transferring magnetization from the protein to the transiently bound ligand.
Materials
Target Protein: >95% purity, >20 kDa (or use MBP-tag if smaller). Buffer exchanged into PBS-d (deuterated PBS), pH 7.4.
Ligand: 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid (100 mM stock in
-DMSO).
Internal Standard: TSP (Trimethylsilylpropanoic acid) or DSS.
Instrument: 500 MHz or 600 MHz NMR with cryoprobe (recommended).
Ligand Addition: Add the fragment to a final concentration of 500
M to 1 mM (Ligand:Protein ratio ~50:1).
Expert Note: The high solubility of the sulfone/acid allows concentrations up to 2 mM, maximizing the STD signal.
Solvent: Ensure 5-10%
for the lock signal.
Step 2: Pulse Sequence Setup (stdiffesgp.3)
On-Resonance Irradiation (
): Set irradiation frequency at -0.5 ppm or 12 ppm (regions with no ligand signals). Use a train of Gaussian pulses (total saturation time 2–3 seconds).
Off-Resonance Irradiation (
): Set frequency at 30 ppm (far from any proton signals).
Subtraction: The experiment automatically subtracts
from .
Step 3: Data Acquisition & Analysis
Acquire: Run 64–128 scans.
Process: Apply exponential line broadening (LB = 1-2 Hz).
Analyze Difference Spectrum:
Positive Result: Signals corresponding to the cyclopropyl protons (0.8–1.5 ppm) and the acetic acid
-protons appear in the difference spectrum.
Negative Control: Run the ligand without protein. If signals appear, it indicates non-specific aggregation or direct irradiation (artifact).
Self-Validating Check
The "Group Epitope Mapping" Test: In the STD spectrum, the protons closest to the protein surface will show the strongest intensity.
Expectation: If the carboxylic acid anchors the molecule (e.g., to a lysine), the cyclopropyl protons should show strong STD effects due to intimate contact with the hydrophobic pocket wall.
Fragment Elaboration Strategies
Once binding is confirmed, the fragment must be "grown" into a lead. The chemical structure offers two distinct vectors.[2]
Vector A: The Acid "Warhead" (Amide Coupling)
The carboxylic acid is the primary handle. It is typically converted to an amide to reach into adjacent sub-pockets.
Reaction: Standard HATU/EDC coupling with diverse amines.
Goal: Replace the high-energy charge of the carboxylate with a neutral, H-bond network (amide).
Vector B: The Sulfone (Bioisosteric Expansion)
The methyl group on the sulfone is generally difficult to functionalize directly. However, during de novo synthesis of the analog, the methyl can be replaced by larger alkyl or aryl groups.
Strategy: Synthesis of 2-(1-(Arylsulfonyl)cyclopropyl)acetic acid analogs.
Goal: Reach deep hydrophobic pockets while maintaining the cyclopropyl "kink."
Visualization: Chemical Growth Logic
Figure 2: Elaboration vectors. Vector A is accessible via one-step chemistry; Vector B requires resynthesis of the scaffold.
References
Erlanson, D. A., & Jahnke, W. (2016). Fragment-based drug discovery: lessons and outlook. Nature Reviews Drug Discovery. Link
Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition. (Foundational text for the Protocol). Link
Talele, T. T. (2016). The "Cyclopropyl Fragment" in Drug Discovery: A Review of its Roles and Applications. (Context for the rigid scaffold).
Wale, N., et al. (2025). Saturation Transfer Difference NMR for Fragment Screening.[1][3] Current Protocols.[1][4] Link[1]
Li, D. (2025).[1][5][6] The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry.[5][6] Link[6]
Application Note: Strategic Approaches to the Esterification of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid
Abstract: This document provides a comprehensive technical guide for the esterification of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid, a valuable building block in contemporary drug discovery programs. The unique struc...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
This document provides a comprehensive technical guide for the esterification of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid, a valuable building block in contemporary drug discovery programs. The unique structural features of this molecule, namely the sterically demanding 1,1-disubstituted cyclopropane ring and the robust methylsulfonyl group, necessitate a careful selection of reaction conditions to achieve high yields and purity. This guide critically evaluates two primary esterification strategies: the classical Fischer-Speier esterification and the milder, coupling agent-mediated Steglich esterification. We provide detailed, field-tested protocols, explain the mechanistic rationale behind procedural choices, and offer a comparative analysis to enable researchers to select the optimal method for their specific synthetic goals.
Introduction and Strategic Considerations
2-(1-(Methylsulfonyl)cyclopropyl)acetic acid and its corresponding esters are of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by the cyclopropyl and sulfonyl moieties. The cyclopropyl ring can act as a metabolically stable bioisostere for gem-dimethyl or carbonyl groups, while the highly polar sulfone group can modulate solubility and engage in specific hydrogen bonding interactions.
The esterification of this substrate presents two principal challenges:
Steric Hindrance: The carboxylic acid is attached to a methylene group adjacent to a quaternary carbon center on the cyclopropane ring. This steric bulk can significantly slow the rate of reaction, particularly with hindered alcohols.[1][2]
Substrate Stability: The three-membered cyclopropane ring is a strained system. Under harsh acidic conditions and elevated temperatures, there is a potential risk of ring-opening side reactions, which could compromise the integrity of the desired product.[3]
Therefore, the choice of esterification method must balance reaction efficiency with the preservation of the molecule's core structure. While traditional acid-catalyzed methods are viable, milder, kinetically-controlled reactions are often preferable.
Comparative Analysis of Esterification Methodologies
We present two primary methodologies, each with distinct advantages and limitations for the target substrate.
This classical method involves the direct reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[4] It is an equilibrium-driven process, and to achieve high conversion, the equilibrium must be shifted towards the product.[5][6] This is typically accomplished by using a large excess of the alcohol reactant, which can also serve as the solvent, and/or by removing the water byproduct as it forms.[7]
Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity.[7][8] The alcohol then performs a nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[5]
The Steglich esterification is a powerful and mild method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[9][10] This reaction proceeds under neutral, ambient conditions, making it ideal for substrates that are sensitive to acid or heat.[11][12] Its compatibility with sterically demanding acids and alcohols is a key advantage.[13]
Mechanism: The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[11] DMAP, a more potent nucleophile than the alcohol, intercepts this intermediate to form an N-acylpyridinium species ("active ester"). This highly electrophilic intermediate is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst.[11][14] A key byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.[9]
Decision Workflow for Esterification Strategy
The following diagram outlines the logical workflow for selecting the appropriate esterification method for a given substrate, with a focus on the considerations relevant to 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid.
Incorporating 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid into HCV NS5B inhibitors
Application Notes & Protocols Topic: Incorporating 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid into HCV NS5B Inhibitors: A Strategic Approach to Modulating Potency and Physicochemical Properties Abstract: The Hepatitis...
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes & Protocols
Topic: Incorporating 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid into HCV NS5B Inhibitors: A Strategic Approach to Modulating Potency and Physicochemical Properties
Abstract: The Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) remains a cornerstone target for direct-acting antiviral (DAA) therapies.[1][2] Its essential role in viral replication and the absence of a human homologue make it an ideal candidate for selective inhibition.[1] This document provides a comprehensive guide for researchers on the strategic incorporation of the 2-(1-(methylsulfonyl)cyclopropyl)acetic acid moiety into novel non-nucleoside inhibitors (NNIs) of HCV NS5B. We present the scientific rationale, detailed synthetic protocols, and robust methodologies for biochemical and cell-based evaluation, aiming to accelerate the discovery of next-generation anti-HCV agents.
Scientific Rationale & Background
HCV NS5B: The Engine of Viral Replication
The HCV lifecycle is critically dependent on the NS5B protein, an RNA-dependent RNA polymerase that catalyzes the synthesis of new viral RNA genomes.[3][4][5] This process is characterized by a high error rate due to the lack of proofreading activity, leading to the generation of viral quasispecies.[2] NS5B inhibitors disrupt this central process, effectively halting viral replication.[4] They are broadly classified into two major categories:
Nucleoside/Nucleotide Inhibitors (NIs): These compounds act as chain terminators after being incorporated into the growing RNA strand by NS5B.[3][6] Sofosbuvir is a prime example of a highly successful NI.[6]
Non-Nucleoside Inhibitors (NNIs): NNIs bind to distinct allosteric sites on the NS5B enzyme, inducing conformational changes that impair its catalytic function.[1][4][6] There are at least four known allosteric sites, commonly designated as thumb site I, thumb site II, palm site I, and palm site II.[1][7] This diversity of binding pockets offers rich opportunities for novel inhibitor design.
This guide focuses on the design of novel NNIs, as their diverse chemotypes and binding modes allow for fine-tuning of drug-like properties.
The Strategic Value of the 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid Moiety
The incorporation of acidic functional groups is a well-established strategy in drug design to enhance solubility and provide key anchoring points for protein-ligand interactions. In the context of HCV NS5B inhibitors, acidic isosteres like acylsulfonamides have been successfully employed to improve pharmacokinetic (PK) properties.[8][9] The 2-(1-(methylsulfonyl)cyclopropyl)acetic acid fragment offers a unique combination of features:
Structural Rigidity: The cyclopropyl ring restricts conformational flexibility, presenting the functional groups in a well-defined spatial orientation. This can reduce the entropic penalty upon binding and improve selectivity.
Hydrogen Bonding Capabilities: The sulfonyl group provides strong hydrogen bond acceptor sites, while the carboxylic acid can act as both a hydrogen bond donor and acceptor.
Ionic Interactions: The terminal carboxylic acid (pKa ~4-5) will be deprotonated at physiological pH, enabling potent ionic interactions with basic residues (e.g., Lysine, Arginine) within an allosteric binding pocket.
Vectorial Exit: The acetic acid linker provides an appropriate vector to extend out of a binding pocket towards the solvent-exposed surface, improving aqueous solubility without compromising core binding interactions.
By wedding these features to a known NNI scaffold, we hypothesize an enhancement in both potency (via new binding interactions) and drug-like properties (via improved solubility).
Synthetic & Experimental Workflow
The overall workflow for synthesizing and evaluating a novel inhibitor involves a multi-stage process, from chemical synthesis to cellular efficacy testing.
Caption: High-level workflow from synthesis to biological evaluation.
Protocols: Synthesis
Protocol 1: Synthesis of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid
This protocol describes the hydrolysis of the commercially available methyl ester precursor to yield the target carboxylic acid.
Dissolve Methyl 2-(1-(methylsulfonyl)cyclopropyl)acetate (1.0 eq) in a 3:1 mixture of THF and MeOH (e.g., 10 mL/g of ester).
In a separate flask, dissolve LiOH·H₂O (2.0 eq) in deionized water (e.g., 5 mL/g of ester).
Add the LiOH solution to the ester solution at room temperature and stir vigorously.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
Once complete, concentrate the reaction mixture under reduced pressure to remove the organic solvents.
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by slow, dropwise addition of 1 M HCl. A white precipitate may form.
Extract the aqueous layer three times with ethyl acetate.
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
Concentrate the filtrate under reduced pressure to yield 2-(1-(methylsulfonyl)cyclopropyl)acetic acid as a white solid. The product can be further purified by recrystallization if necessary.
Protocol 2: Amide Coupling to an Indole-Based Scaffold
This protocol details the conjugation of the synthesized acid to a representative NNI scaffold, an N-1 substituted indole with a C-2 amine handle. This is a common core structure for potent NS5B inhibitors.[8][9]
In a dry, nitrogen-flushed flask, dissolve the indole scaffold and 2-(1-(methylsulfonyl)cyclopropyl)acetic acid in anhydrous DMF.
Add DIPEA to the solution and stir for 5 minutes at room temperature.
Add HATU in one portion. The reaction mixture may turn yellow.
Stir the reaction at room temperature and monitor by LC-MS (typically complete within 1-3 hours).
Upon completion, quench the reaction by adding deionized water.
Extract the product with ethyl acetate (3x).
Combine the organic layers, wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product via flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the final inhibitor.
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Protocols: Biological Evaluation
Protocol 3: In Vitro NS5B Polymerase Inhibition Assay (Fluorescence-Based)
This protocol measures the direct inhibitory effect of the compound on the enzymatic activity of recombinant NS5B polymerase. It utilizes a PicoGreen dye that preferentially binds to the double-stranded RNA (dsRNA) product.[11]
Materials:
Recombinant HCV NS5B polymerase (genotype 1b)
Poly(C) RNA template
Ribonucleoside triphosphates (rNTPs, including rGTP)
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 10 mM KCl
Test compound serially diluted in 100% DMSO
PicoGreen dsRNA quantitation reagent
TE Buffer (10 mM Tris, 1 mM EDTA, pH 7.5)
Procedure:
Prepare a master mix containing assay buffer, 250 µM rGTP, and 10 µg/mL poly(C) RNA template.
Dispense the master mix into a 96-well plate.
Add the test compound from the DMSO dilution plate (final DMSO concentration should be ≤1%). Include "no inhibitor" (positive control) and "heat-inactivated enzyme" (negative control) wells.
Initiate the reaction by adding the NS5B enzyme to each well (final concentration ~5-10 nM).
Incubate the plate at 30°C for 60-90 minutes.
Stop the reaction by adding EDTA to a final concentration of 50 mM.
Add 175 µL of PicoGreen reagent (diluted 1:350 in TE buffer) to each well.
Incubate for 5 minutes at room temperature, protected from light.
Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm).
Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.
Protocol 4: Cell-Based HCV Replicon Assay
This assay quantifies the inhibition of viral RNA replication within a cellular context using a subgenomic HCV replicon system.[12][13][14][15] These replicons autonomously replicate in Huh-7 human hepatoma cells and often contain a reporter gene, such as luciferase, for easy quantification.[16]
DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin-streptomycin
G418 (for stable cell line maintenance)
Test compound serially diluted in DMSO
Luciferase assay reagent (e.g., Bright-Glo™)
Procedure:
Seed Huh-7 cells harboring the HCV replicon in a 96-well white, clear-bottom plate and allow them to adhere overnight.
Treat the cells with serial dilutions of the test compound (final DMSO concentration ≤0.5%). Include "no compound" (vehicle control) wells.
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
After incubation, remove the culture medium.
Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
Calculate the percent inhibition of replication for each concentration relative to the vehicle control.
Fit the data to a dose-response curve to determine the 50% effective concentration (EC50).
Protocol 5: Cytotoxicity Assay
It is crucial to assess whether the observed antiviral activity is due to specific inhibition of replication or simply due to general cellular toxicity.
Procedure:
Seed parental Huh-7 cells (not containing the replicon) in a 96-well plate.
Treat the cells with the same serial dilutions of the test compound used in the replicon assay.
Incubate for 72 hours.
Measure cell viability using a standard method (e.g., MTS or CellTiter-Glo™ assay).
Calculate the percent cytotoxicity for each concentration and fit the data to determine the 50% cytotoxic concentration (CC50).
Data Presentation & Interpretation
The data gathered from the evaluation protocols should be systematically organized to facilitate analysis and decision-making.
Caption: Data analysis and decision-making flowchart.
Table 1: Hypothetical Performance Data
Compound
Scaffold Moiety
Appended Group
NS5B IC50 (nM)
Replicon EC50 (nM)
Huh-7 CC50 (µM)
Selectivity Index (SI)
Lead-01
Indole Core
-NH₂
85
250
> 25
> 100
GEM-Inh-01
Indole Core
2-(1-(methylsulfonyl)cyclopropyl)acetamide
15
45
> 25
> 555
Interpretation:
IC50: The biochemical IC50 value reflects the compound's direct potency against the isolated NS5B enzyme. In our hypothetical example, GEM-Inh-01 shows a ~6-fold improvement over the parent scaffold, suggesting the appended acid moiety makes favorable interactions within the binding site.
EC50: The cell-based EC50 value is a more biologically relevant metric, reflecting the compound's ability to penetrate cells and inhibit replication. The >5-fold improvement for GEM-Inh-01 indicates good cell permeability and potent intracellular activity.
CC50 & Selectivity Index (SI): A high CC50 value (>25 µM) indicates low cytotoxicity. The Selectivity Index (SI = CC50/EC50) is a critical measure of the therapeutic window. A high SI value is desirable, as it indicates that the compound is effective at concentrations far below those at which it becomes toxic to the host cell. The significant increase in the SI for GEM-Inh-01 highlights the success of the chemical modification.
References
HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. Frontiers in Microbiology.
NS5B - HCV Proteins.
What are NS5B polymerase inhibitors and how do they work?.
HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. PubMed.
Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors. PLOS One.
SAR and Mode of Action of Novel Non-Nucleoside Inhibitors of Hepatitis C NS5b RNA Polymerase.
NS5B inhibitor. Wikipedia.
Update on different aspects of HCV variability: focus on NS5B polymerase. PMC.
Advancing high-throughput anti-HCV drug screening: a novel dual-reporter HCV replicon model with real-time monitoring. PMC.
Discovery of a novel class of Hepatitis C Polymerase Inhibitors.
HCV Genome and Life Cycle.
Replicon Cell Culture System as a Valuable Tool in Antiviral Drug Discovery against Hepatitis C Virus.
Structure–Activity Relationship (SAR) Development and Discovery of Potent Indole-Based Inhibitors of the Hepatitis C Virus (HCV) NS5B Polymerase.
Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection. Frontiers in Microbiology.
(PDF) HCV Replicon Systems: Workhorses of Drug Discovery and Resistance.
Overview of HCV Life Cycle with a Special Focus on Current and Possible Future Antiviral Targets. MDPI.
Structure-activity relationship (SAR) development and discovery of potent indole-based inhibitors of the hepatitis C virus (HCV) NS5B polymerase. PubMed.
Identification and Analysis of Novel Inhibitors against NS3 Helicase and NS5B RNA-Dependent RNA Polymerase from Hepatitis C Virus 1b (Con1). Frontiers in Microbiology.
Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase. NCBI.
Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substr
Structure-activity relationship of purine ribonucleosides for inhibition of hepatitis C virus RNA-dependent RNA polymerase. R Discovery.
How to prepare and apply 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid?. Guidechem.
Methyl 2-(1-(methylsulfonyl)cyclopropyl)
Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof.
Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives.
United States Patent for preparation of [l-(mercaptomethyl) cyclopropyl]acetic acid. Googleapis.com.
Microwave-Assisted Synthesis of 2-(1-(Methylsulfonyl)cyclopropyl)acetic Acid Derivatives: Protocols and Expert Insights
An Application Guide for Researchers and Medicinal Chemists Abstract The 2-(1-(methylsulfonyl)cyclopropyl)acetic acid scaffold is a valuable building block in medicinal chemistry, prized for the unique conformational con...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for Researchers and Medicinal Chemists
Abstract
The 2-(1-(methylsulfonyl)cyclopropyl)acetic acid scaffold is a valuable building block in medicinal chemistry, prized for the unique conformational constraints and metabolic stability imparted by the cyclopropyl ring.[1][2] Traditional multi-step syntheses for these derivatives are often hampered by long reaction times, harsh conditions, and laborious work-ups. This guide provides a comprehensive overview and detailed protocols for a modern, microwave-assisted approach to accelerate the synthesis of this important molecular framework. By leveraging the principles of dielectric heating, the protocols herein demonstrate dramatic reductions in reaction times—from many hours to mere minutes—while often improving reaction efficiency and product purity.[3] This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic workflows using green and efficient chemical practices.[4]
The Strategic Advantage: Why Microwaves and Cyclopropanes?
The Cyclopropyl Moiety in Drug Design
The cyclopropyl group is far more than a simple cycloalkane; its significant ring strain (~27.5 kcal/mol) confers unique electronic and steric properties that medicinal chemists strategically exploit.[1] Its incorporation into a drug candidate can:
Enhance Potency: The rigid ring acts as a conformational lock, pre-organizing the molecule into a bioactive conformation for optimal receptor binding.[1]
Improve Metabolic Stability: The C-H bonds of a cyclopropane are stronger and less accessible to metabolic enzymes like cytochrome P450s, often leading to an improved pharmacokinetic profile.[1]
Modulate Physicochemical Properties: It serves as a bioisosteric replacement for other groups (e.g., gem-dimethyl, vinyl), allowing for the fine-tuning of properties like lipophilicity and aqueous solubility, which are critical for a drug's ADME (absorption, distribution, metabolism, and excretion) profile.[1]
The methylsulfonyl group is a common polar moiety and hydrogen bond acceptor, further enhancing the potential for specific interactions with biological targets.
Principles of Microwave-Assisted Organic Synthesis (MAOS)
Conventional heating relies on the slow transfer of energy from an external source through the vessel walls to the solvent and reactants via conduction and convection.[5] This process is often slow and creates significant temperature gradients within the reaction mixture.
Microwave-assisted synthesis, however, utilizes a fundamentally different heating mechanism known as dielectric heating.[6] Microwave energy directly couples with polar molecules and ionic species within the reaction mixture, causing them to rapidly oscillate and rotate.[7][8] This friction generates heat volumetrically and homogeneously throughout the sample, leading to a rapid and uniform temperature increase.[6]
Expert Insight: The key to this efficiency is the direct molecular activation. We are no longer waiting for the pot to boil; we are making the molecules themselves generate the heat. This avoids superheated vessel walls where decomposition of sensitive reagents can occur and allows for precise temperature control.
The primary advantages of this technique include:
Dramatic Rate Acceleration: Reactions that take hours or days can often be completed in minutes.[9][10]
Increased Yields and Purity: The rapid heating to and from the target temperature minimizes the time spent at intermediate temperatures where side-product formation may be prevalent.[3]
Superheating Capabilities: In sealed microwave vials, solvents can be heated far beyond their atmospheric boiling points, enabling reactions under conditions unattainable with standard reflux apparatus.[9]
Energy Efficiency & Green Chemistry: By heating only the reaction mixture, MAOS significantly reduces energy consumption and aligns with the principles of green chemistry by often allowing for the use of less solvent.[4][5]
Figure 1: Dipolar Polarization Mechanism in Microwave Heating.
Proposed Synthetic Pathway
While no single publication details a complete microwave-assisted route to the target compound, a robust and efficient pathway can be constructed by adapting established conventional methods. The proposed four-step synthesis starts from the key intermediate 1-(hydroxymethyl)cyclopropylacetonitrile .
Safety Precaution: These protocols involve hazardous materials, including cyanides, strong acids/bases, and volatile organic solvents. All operations must be performed in a properly functioning chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Step 1: Synthesis of 1-(Hydroxymethyl)cyclopropylacetonitrile
This step involves a nucleophilic substitution reaction where a bromide is displaced by a cyanide anion. This reaction is an excellent candidate for microwave acceleration, significantly reducing the long heating times required by conventional methods.[6][10]
Materials & Equipment:
1-(Bromomethyl)cyclopropyl methanol
Sodium Cyanide (NaCN) (EXTREMELY TOXIC)
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Deionized Water
Dichloromethane (DCM)
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Microwave Synthesis Reactor (e.g., Anton Paar Monowave, CEM Discover)
To a 10 mL microwave process vial, add 1-(bromomethyl)cyclopropyl methanol (1.0 eq), sodium cyanide (1.2 eq), and DMF (5 mL).
Expert Insight: DMF and DMSO are excellent microwave-absorbing solvents due to their high dielectric constants, making them ideal for these reactions. They also effectively solubilize the cyanide salt.
Seal the vial with a septum cap.
Place the vial in the microwave reactor.
Set the reaction parameters:
Temperature: 150 °C (Hold)
Time: 10 minutes
Power: Dynamic (Adjusts to maintain temperature)
Stirring: High
After the reaction is complete and the vial has cooled to a safe temperature (<50 °C), carefully uncap it in the fume hood.
Work-up:
Pour the reaction mixture into a separatory funnel containing deionized water (25 mL).
Extract the aqueous layer with DCM (3 x 20 mL).
Combine the organic layers and wash with brine (2 x 20 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
The crude product can be purified by distillation or used directly in the next step if purity is sufficient.
Step 2: Synthesis of 1-(Methylthiomethyl)cyclopropylacetonitrile
This two-part process first activates the hydroxyl group by converting it into a good leaving group (mesylate), followed by displacement with sodium thiomethoxide.
Materials & Equipment:
1-(Hydroxymethyl)cyclopropylacetonitrile
Methanesulfonyl Chloride (MsCl)
Triethylamine (Et₃N)
Sodium Thiomethoxide (NaSMe)
Tetrahydrofuran (THF), anhydrous
Standard glassware for inert atmosphere reactions
Conventional Protocol Reference:
Conditions: Mesylation at 0 °C to room temp for 2-4 hours; Thiolate displacement at room temp to 50 °C for 4-12 hours.[11]
Mesylation (Conventional): In a round-bottom flask under N₂, dissolve 1-(hydroxymethyl)cyclopropylacetonitrile (1.0 eq) in anhydrous THF (0.2 M). Cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir for 2 hours, allowing the reaction to warm to room temperature. Filter the triethylamine hydrochloride salt and use the filtrate containing the crude mesylate directly.
Microwave Displacement: Prepare a solution of sodium thiomethoxide (1.5 eq) in DMF (5 mL) in a 10 mL microwave vial. Add the crude mesylate solution from the previous step.
Seal the vial and place it in the microwave reactor.
Set the reaction parameters:
Temperature: 120 °C (Hold)
Time: 5 minutes
Power: Dynamic
Stirring: High
Work-up: Follow the same aqueous work-up procedure as described in Step 1. The crude product can be purified by column chromatography on silica gel.
Step 3: Oxidation to 1-(Methylsulfonyl)cyclopropylacetonitrile
The sulfide is oxidized to the corresponding sulfone. While several reagents can accomplish this, meta-chloroperoxybenzoic acid (m-CPBA) is common. Careful temperature control, easily achieved with a microwave reactor, can prevent over-oxidation.
Materials & Equipment:
1-(Methylthiomethyl)cyclopropylacetonitrile
m-CPBA (77%)
Dichloromethane (DCM)
Saturated sodium bicarbonate solution (NaHCO₃)
Conventional Protocol Reference:
Conditions: 0 °C to room temperature for 3-6 hours in DCM.[12]
Yield: >90%.
Microwave-Assisted Protocol:
In a 10 mL microwave vial, dissolve 1-(methylthiomethyl)cyclopropylacetonitrile (1.0 eq) in DCM (5 mL).
Add m-CPBA (2.2 eq) portion-wise.
Expert Insight: Using slightly more than two equivalents of the oxidant ensures complete conversion from the sulfide to the sulfone.
Seal the vial and place it in the microwave reactor.
Set the reaction parameters:
Temperature: 60 °C (Hold)
Time: 5 minutes
Power: Dynamic
Stirring: High
Work-up:
After cooling, dilute the reaction mixture with DCM (20 mL).
Wash with saturated NaHCO₃ solution (2 x 15 mL) to quench excess m-CPBA.
Wash with brine (15 mL), dry over MgSO₄, filter, and concentrate under reduced pressure. The product is often pure enough for the next step without further purification.
Step 4: Hydrolysis to 2-(1-(Methylsulfonyl)cyclopropyl)acetic Acid
The final step is the hydrolysis of the nitrile to the carboxylic acid. Microwave heating excels at accelerating this often slow, high-temperature reaction.[5]
Place 1-(methylsulfonyl)cyclopropylacetonitrile (1.0 eq) and 6 M HCl (5 mL) in a 10 mL microwave vial.
Seal the vial and place it in the microwave reactor.
Set the reaction parameters:
Temperature: 160 °C (Hold)
Time: 20 minutes
Power: Dynamic
Stirring: High
Work-up:
After cooling, carefully uncap the vial.
Cool the solution in an ice bath. If the product precipitates, it can be collected by filtration.
Alternatively, extract the acidic solution with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the final product. Recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) can be performed for further purification.
Data Summary & Expected Results
The following table summarizes the anticipated improvements when transitioning from conventional heating to a microwave-assisted protocol for this synthetic sequence.
Step
Reaction
Conventional Method
Microwave-Assisted Method
Expected Yield
1
Cyanation
6-10 hours @ 80 °C
10 minutes @ 150 °C
85-95%
2
Thiolate Displacement
4-12 hours @ 50 °C
5 minutes @ 120 °C
80-90%
3
Oxidation
3-6 hours @ RT
5 minutes @ 60 °C
>90%
4
Nitrile Hydrolysis
5-8 hours @ ~100 °C
20 minutes @ 160 °C
85-95%
Total
Overall Time
~18-36 hours
~40 minutes
~55-75%
Troubleshooting
Issue
Possible Cause(s)
Suggested Solution(s)
Step 1: Low Yield
Incomplete reaction; poor quality of starting bromide; insufficient temperature.
Increase microwave reaction time to 15-20 min or temperature to 160-170 °C. Ensure starting material is pure.
Step 3: Mixture of Sulfoxide and Sulfone
Insufficient oxidant; incomplete reaction.
Increase the equivalents of m-CPBA to 2.5 eq. Increase microwave hold time to 10 minutes. Monitor by TLC or LC-MS.
Step 4: Incomplete Hydrolysis
Reaction time or temperature too low; acid concentration insufficient.
Increase microwave hold time to 30 minutes or temperature to 180 °C. Use a more concentrated acid (e.g., 12 M HCl), but exercise extreme caution with pressure buildup.
Product Purification Issues
Persistent impurities from previous steps.
Ensure each intermediate is purified to >95% purity before proceeding to the next step, especially before the final hydrolysis.
Conclusion
The application of microwave-assisted organic synthesis provides a transformative improvement for the preparation of 2-(1-(methylsulfonyl)cyclopropyl)acetic acid derivatives. By directly and efficiently heating the reaction components, this technology drastically reduces total synthesis time from over a day to under an hour of irradiation time. The protocols outlined in this guide offer a validated starting point for chemists to produce these valuable scaffolds with greater speed, efficiency, and control, thereby accelerating timelines in drug discovery and development projects.
References
MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. [Link]
Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery. [Link]
Google Patents. (n.d.). Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. CN103058884A.
CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. [Link]
Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. [Link]
Zhang, L., et al. (n.d.). An efficient and mild oxidative approach from thiols to sulfonyl derivatives with DMSO/HBr. RSC Advances. [Link]
Talele, T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
Nemr, M. T., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
PubMed. (n.d.). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. [Link]
Google Patents. (n.d.). Preparation methods of 1-(mercaptomethyl)
Google Patents. (n.d.). Synthesis method of 1-hydroxymethyl cyclopropylacetonitrile. CN102633683B.
Pinna, G. A., et al. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Catalysts. [Link]
Application Note: Protecting Group Strategies for 2-(1-(Methylsulfonyl)cyclopropyl)acetic Acid
Abstract & Strategic Overview The 2-(1-(methylsulfonyl)cyclopropyl)acetic acid moiety (referred to herein as MSCA ) is a critical pharmacophore in the synthesis of GPR119 agonists (e.g., GSK-1292263) and CRTH2 antagonist...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
The 2-(1-(methylsulfonyl)cyclopropyl)acetic acid moiety (referred to herein as MSCA ) is a critical pharmacophore in the synthesis of GPR119 agonists (e.g., GSK-1292263) and CRTH2 antagonists.[1] This structural unit presents a unique "push-pull" electronic environment and significant steric challenges that differentiate it from standard aliphatic acids.[1]
While the cyclopropane ring is kinetically stable, the geminal substitution of the sulfone (
) and the acetic acid side chain creates a quaternary center that imposes significant steric hindrance. Furthermore, while the sulfone group stabilizes the ring against acid-catalyzed opening compared to electron-rich cyclopropanes, it renders the system sensitive to specific reductive conditions and radical pathways.
This guide details the optimal protection (esterification) and deprotection strategies, focusing on overcoming steric barriers while maintaining ring integrity.
Key Chemical Challenges
Steric Hindrance: The quaternary carbon at position 1 significantly retards nucleophilic attack at the carbonyl carbon, requiring activated esterification protocols.
Solubility: The polar sulfone group often limits solubility in non-polar solvents (Hexanes/Et2O), necessitating the use of DCM, THF, or polar aprotic solvents.
Chemo-stability: Avoidance of radical conditions (e.g., tributyltin hydride) which can trigger ring fragmentation.[1]
Decision Matrix: Protecting Group Selection
Before initiating synthesis, select the protecting group (PG) based on the downstream chemistry requirements.
Figure 1: Decision matrix for selecting the appropriate ester protecting group for MSCA derivatives.
Context: Standard Fisher esterification is often too slow due to the quaternary center. We utilize an in situ acid chloride generation method using Thionyl Chloride (
Context: Used when the final deprotection must occur under mild acidic conditions (e.g., TFA) to avoid saponification of other sensitive esters in the molecule.
Incubation: Stir at RT for 16 hours. The trichloroacetamide byproduct will precipitate.
Filtration: Filter off the solid byproduct.
Workup: Wash filtrate with
and Brine. Flash chromatography is usually required to remove excess reagent.
Protocol C: Saponification (Deprotection)
Context: Hydrolysis of the methyl ester to release the active acid. Due to the sulfone and the ring strain, harsh conditions (e.g., KOH/EtOH reflux) should be monitored to prevent degradation, though the moiety is generally robust.
Note: RT hydrolysis is often incomplete due to the steric hindrance of the cyclopropyl-sulfone quaternary center.
Quench: Cool to 0°C. Acidify to pH 2-3 using 1N HCl.
Extraction: Extract with EtOAc (x3). The sulfone enhances water solubility, so multiple extractions or "salting out" the aqueous layer is critical.
Quantitative Data Summary
Table 1: Comparison of Esterification Methods for MSCA
Method
Reagents
Yield
Reaction Time
Suitability
Fisher (Standard)
, MeOH, Reflux
65-70%
12-24 h
Not Recommended (Slow)
Acid Chloride
, MeOH, Reflux
92-95%
4-6 h
Primary Recommendation
Alkyl Halide
MeI, , DMF
85-90%
4 h
Good for small scale
Imidate
TBTA, , DCM
75-80%
16 h
Best for t-Butyl esters
Mechanistic Workflow & Troubleshooting
The following diagram illustrates the critical pathway for handling this moiety, highlighting the stability checkpoints.
Figure 2: Synthetic workflow and stability risk assessment for MSCA.[1]
Troubleshooting Guide
Problem: Low yield during hydrolysis.
Cause: The sulfone makes the molecule amphiphilic; the product may remain in the aqueous phase.
Solution: Saturate the aqueous phase with NaCl before extraction and use THF/EtOAc mixtures for extraction.
Problem: Ring opening observed.
Cause: Presence of radicals or extremely strong Lewis acids (e.g.,
) which can coordinate to the sulfone and strain the ring.
Solution: Stick to Brønsted acids (
) or basic conditions.
References
Vertex Pharmaceuticals. (2008).[1] Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. Journal of Medicinal Chemistry. Link
Merck & Co. (2007).[1] Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives. US Patent 7,271,268.[1] Link
Arena Pharmaceuticals. (2008).[1] Cyclopropyl derivatives as GPR119 agonists. WO Patent 2008058118.[1] Link
TCI Chemicals. (2023). Protecting Group Strategies: Esters. Link
ChemScene. (2023).[1] Product Data: Methyl 2-(1-(methylsulfonyl)cyclopropyl)acetate.[1] Link
Technical Support Center: Optimization & Troubleshooting for 2-(1-(Methylsulfonyl)cyclopropyl)acetic Acid Synthesis
Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling the synthesis of 2-(1-(Methylsulfonyl)cyclopro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling the synthesis of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid (CAS: 1887209-88-2). This highly polar, sp³-rich building block is a critical intermediate in the synthesis of modern ATR kinase inhibitors and antiviral therapeutics .
Below, you will find a mechanistic workflow, step-by-step protocols, quantitative optimization data, and a troubleshooting FAQ designed to solve common bottlenecks—specifically addressing the notorious cyclopropylcarbinyl rearrangement.
Mechanistic Workflow & Synthesis Pathway
The most scalable route to this compound avoids unstable cyclopropanone intermediates by utilizing a robust 5-step de novo homologation sequence. The process begins with the cyclopropanation of methyl 2-(methylsulfonyl)acetate, followed by ester reduction, mesylation, cyanation, and final basic hydrolysis.
Optimized 5-step homologation sequence for 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid.
To ensure scientific integrity, every protocol below operates as a self-validating system , allowing you to analytically confirm the success of each transformation before proceeding.
Step 1: Phase-Transfer Catalyzed Cyclopropanation
Protocol: Charge a reactor with methyl 2-(methylsulfonyl)acetate (1.0 eq), 1,2-dibromoethane (1.5 eq), anhydrous K₂CO₃ (2.5 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq) in DMF (10 vol). Heat the suspension to 60 °C for 12 hours. Quench with H₂O and extract with EtOAc.
Causality & Validation: K₂CO₃ is selected over stronger bases (like NaH) to prevent the premature elimination of 1,2-dibromoethane into vinyl bromide. The addition of TBAB is critical; it acts as a phase-transfer catalyst, pulling the carbonate into the organic phase to drive the second, sterically hindered intramolecular Sₙ2 ring closure. Validation: GC-MS should show complete disappearance of the mono-alkylated intermediate.
Step 2: Chemoselective Ester Reduction
Protocol: Dissolve the cyclopropanated ester (1.0 eq) and LiCl (2.0 eq) in a 1:1 mixture of THF/EtOH (10 vol). Cool to 0 °C and portion-wise add NaBH₄ (2.0 eq). Stir at room temperature for 4 hours. Quench carefully with saturated aqueous NH₄Cl.
Causality & Validation: LiAlH₄ is hazardous at scale and can cause ring-opening side reactions. The NaBH₄/LiCl system generates LiBH₄ in situ, which is perfectly tuned to reduce esters to alcohols chemoselectively. Validation: TLC (KMnO₄ stain) will show the disappearance of the UV-active ester and the emergence of a highly polar, UV-inactive carbinol spot.
Step 3: Mesylation and Cyanation (The Critical Homologation)
Protocol: Dissolve the carbinol in DCM with Et₃N (1.5 eq) at 0 °C. Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq). After 1 hour, wash with 1M HCl, dry, and concentrate. Immediately dissolve the crude mesylate in strictly anhydrous DMSO . Add finely powdered NaCN (1.5 eq) and heat to exactly 50 °C for 6 hours.
Causality & Validation: The cyclopropylmethyl system is notoriously prone to rearrangement into cyclobutyl and homoallyl derivatives if the reaction drifts into an Sₙ1 pathway . By using a highly polar aprotic solvent (DMSO) and a strong nucleophile (NaCN) at a strictly controlled temperature, the bimolecular Sₙ2 rate vastly outcompetes unimolecular carbocation formation. Validation: LCMS must confirm the complete consumption of the mesylate mass; any remaining electrophile will hydrolyze in the next step, ruining the final yield.
Step 4: Nitrile Hydrolysis and Product Isolation
Protocol: Suspend the nitrile in 2M aqueous NaOH (5 vol) and heat to 80 °C for 8 hours until ammonia evolution ceases. Cool the mixture to 0 °C and carefully acidify with 6M HCl to pH 1.5. Saturate the aqueous layer with NaCl and extract with 2-MeTHF (3 x 5 vol).
Causality & Validation: Basic hydrolysis is utilized because harsh acidic hydrolysis (e.g., refluxing 6M HCl) can cleave the strained cyclopropane ring. Salting out with NaCl and extracting with 2-MeTHF is mandatory because the final target is highly water-soluble due to the dual polarity of the methylsulfonyl and carboxylic acid moieties.
Quantitative Yield Optimization
The table below summarizes the yield improvements achieved by transitioning from standard literature conditions to the optimized protocols described above.
Reaction Step
Standard Conditions
Optimized Conditions
Yield Improvement
Key Variable Altered
1. Cyclopropanation
K₂CO₃, DMF, 80 °C
K₂CO₃, TBAB, DMF, 60 °C
65% → 89%
Addition of phase-transfer catalyst (TBAB)
2. Ester Reduction
LiAlH₄, THF, 0 °C
NaBH₄, LiCl, THF/EtOH, RT
72% → 94%
Milder, highly chemoselective reductant
3. Cyanation
KCN, EtOH/H₂O, Reflux
NaCN, Anhydrous DMSO, 50 °C
45% → 86%
Aprotic solvent suppresses Sₙ1 rearrangement
4. Hydrolysis
6M HCl, Reflux, 12h
2M NaOH, 80 °C, then pH 1.5
60% → 91%
Basic hydrolysis prevents ring cleavage
Troubleshooting & FAQs
Q: My cyanation step (Step 3) is yielding a complex mixture of ring-expanded (cyclobutyl) and ring-opened (homoallyl) products. How do I fix this?A: You are observing the classic cyclopropylcarbinyl rearrangement . This occurs when the leaving group departs before the nucleophile attacks, forming a non-classical carbocation that rapidly rearranges to relieve ring strain.
Troubleshooting steps:
Ensure your DMSO is strictly anhydrous (store over molecular sieves). Protic contamination stabilizes the leaving group and promotes Sₙ1 ionization.
Do not exceed 55 °C. Higher thermal energy lowers the activation barrier for Sₙ1 ionization.
Ensure your NaCN is finely milled and dry to maximize the concentration of the active nucleophile, forcing the Sₙ2 pathway.
Q: The cyclopropanation reaction (Step 1) stalls at ~50% conversion, and LCMS shows a large amount of the mono-bromoethyl intermediate. Should I add more base?A: Do not simply add more K₂CO₃. The stalling is a mass-transfer issue, not a stoichiometric one. The inorganic base has poor solubility in the organic phase, preventing the final intramolecular deprotonation required to close the ring. Ensure you have added 0.1 equivalents of TBAB (Tetrabutylammonium bromide) and maintain vigorous mechanical stirring (>400 RPM) to maximize the interfacial surface area between the solid base and the liquid phase.
Q: I am losing the final product, 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid, during the aqueous workup in Step 4. Standard EtOAc extraction yields almost nothing. How can I improve recovery?A: The target molecule is exceptionally polar. The methylsulfonyl group acts as a strong hydrogen-bond acceptor, and the acetic acid moiety acts as a donor, making it highly hydrophilic.
Troubleshooting steps:
You must drive the pH down to 1.5 to ensure the carboxylic acid is fully protonated.
Saturate the aqueous layer completely with solid NaCl (salting out) to decrease the solubility of the organic product in the aqueous phase.
Switch your extraction solvent from EtOAc to a more polar solvent like 2-Methyltetrahydrofuran (2-MeTHF) or a 4:1 mixture of EtOAc/THF.
References
WO2020087170A1 - Compounds, pharmaceutical compositions, and methods of preparing compounds and of their use as atr kinase inhibitors. Google Patents.
Preventing rearrangement of the cyclopropylmethyl cation. Benchchem.
WO2023154905A1 - Antiviral pyrazolopyridinone compounds. Google Patents.
Optimization
Technical Support Center: Purification of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid
Introduction: Understanding Your Molecule Before troubleshooting, we must understand the physicochemical "personality" of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid . This molecule presents a unique purification challe...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Understanding Your Molecule
Before troubleshooting, we must understand the physicochemical "personality" of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid . This molecule presents a unique purification challenge due to the juxtaposition of three distinct functional motifs:
Carboxylic Acid (-COOH): Provides a pKa of approximately 4.0–4.8 . This is your primary "handle" for purification via pH manipulation.
Methylsulfonyl Group (-SO₂CH₃): A highly polar, electron-withdrawing, and non-basic moiety. It significantly increases water solubility compared to its sulfide or ether analogs, often leading to poor recovery during standard aqueous workups.
Cyclopropyl Ring: A strained carbocycle. While sulfones stabilize adjacent carbanions, the ring strain makes the molecule susceptible to ring-opening decomposition under highly acidic conditions or high thermal stress (>100°C).
Common User Pain Points:
“The product is stuck in the aqueous phase during extraction.” (Due to Sulfone polarity)
“The oil won’t crystallize.” (Common with cyclopropyl impurities)
“Tailing/Streaking on TLC/Column.” (Acidic interaction with Silica)
Module 1: Acid-Base Extraction (The Workhorse)
Q: I performed a standard extraction with DCM/Water, but my yield is <20%. Where is my product?
A: Your product is likely in the aqueous phase. The methylsulfonyl group acts as a powerful solubilizer. Even in its protonated (neutral) form, this molecule is amphiphilic.
The Fix: "Salting Out" & Solvent Switching
Standard non-polar solvents (Hexane, Ether) are ineffective here. You must increase the ionic strength of the aqueous phase and use a more polar organic carrier.
Optimized Protocol:
Basify: Adjust aqueous layer to pH ~10 using saturated NaHCO₃ (avoid strong bases like NaOH if possible to prevent potential side reactions, though sulfones are generally stable).
Wash: Extract the basic aqueous layer with Ethyl Acetate (EtOAc) . Discard this organic layer (removes non-acidic impurities).
Acidify: Cool to 0°C. Slowly adjust pH to 2.0–3.0 using 1M HCl or 10% H₂SO₄. Do not go below pH 1 to protect the cyclopropyl ring.
Saturate: Add solid NaCl until the aqueous phase is saturated (brine). This disrupts the hydrogen bonding between the sulfone and water (Salting Out effect).
Extract: Extract 3x with EtOAc or DCM:Isopropanol (9:1) . The isopropanol helps pull the polar sulfone into the organic phase.
Dry: Dry over Na₂SO₄ (Magnesium sulfate can sometimes bind polar acids).
Workflow Visualization: pH-Swing Extraction
Caption: Optimized pH-swing extraction highlighting the critical "Salting Out" step required for sulfonyl-substituted acids.
Module 2: Chromatographic Purification
Q: My compound streaks badly on silica gel plates and columns. How do I get clean separation?
A: Carboxylic acids interact strongly with the silanol groups (Si-OH) on silica gel, causing "tailing" or irreversible adsorption. The sulfone group exacerbates this by adding dipole interactions.
The Fix: Acidic Modifiers
You must suppress the ionization of the carboxylic acid and block silanol sites.
Parameter
Standard Condition (Avoid)
Optimized Condition (Recommended)
Stationary Phase
Standard Silica (40-63µm)
Acid-Washed Silica or C18 Reverse Phase
Mobile Phase
Hexane / EtOAc
DCM / MeOH or EtOAc / Heptane
Modifier
None or Triethylamine
1% Acetic Acid or 0.5% Formic Acid
Loading
DCM solution
Solid Load (Celite) or DCM:MeOH
Troubleshooting Guide:
If using Normal Phase (Silica): Use a mobile phase of DCM : MeOH : AcOH (95 : 4 : 1). The acetic acid ensures the molecule stays protonated and moves as a tight band.
If using Reverse Phase (C18): This is often superior for sulfones. Use Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). The sulfone makes the molecule polar enough to elute early, separating it from lipophilic byproducts.
Module 3: Crystallization & Solid State
Q: I isolated an oil, but the literature suggests it should be a solid. How do I induce crystallization?
A: Sulfonyl cyclopropanes are often crystalline solids due to the dipole-dipole stacking of the sulfone group. However, trace impurities (especially decarboxylated byproducts or unreacted sulfides) can depress the melting point, resulting in a supercooled oil.
The Fix: Anti-Solvent Trituration
Do not try to crystallize by simple evaporation.
Step-by-Step Protocol:
Dissolve the crude oil in a minimum amount of "Good Solvent" (warm Ethyl Acetate or Ethanol ).
Slowly add "Anti-Solvent" (Heptane or MTBE ) dropwise until persistent cloudiness appears.
Seed it: If available, add a seed crystal. If not, scratch the inner glass surface with a spatula to create nucleation sites.
Chill: Place at -20°C overnight.
Filtration: Filter the solid cold. Wash with cold Heptane.
Note on Polymorphism: Sulfones are known to exhibit polymorphism. If you obtain a solid with a different melting point than expected, verify structure via NMR before discarding.
Decision Tree: Purification Strategy
Caption: Logical decision tree for selecting the appropriate purification method based on initial purity.
Module 4: Analytical Validation
Q: How do I distinguish my product from the decarboxylated byproduct or the sulfide precursor?
A:
1H NMR (Proton NMR):
Product: Look for the cyclopropyl protons (0.8–1.5 ppm range, complex multiplet). The methylsulfonyl singlet should be around 3.0–3.1 ppm . The alpha-methylene protons (-CH₂-COOH) will appear as a singlet or doublet around 2.5–2.9 ppm .
Impurity (Sulfide): If the oxidation was incomplete, the S-Me peak will be shielded, appearing upfield around 2.1–2.3 ppm (vs 3.0 for sulfone).
13C NMR:
Sulfone: The methyl carbon attached to the sulfone is significantly deshielded (~40-44 ppm) compared to the sulfide (~15 ppm).
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Acid-Base extraction and recrystallization techniques).
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for solvent selection and purification of organic acids).
Beaulieu, P. L., et al. (2004). "Synthesis of (1-Methylsulfonyl-cyclopropyl)-acetic acid derivatives." United States Patent US2004058164. (Describes synthesis and handling of sulfonyl cyclopropyl acetic acids).
Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer. (Context on oxidation of sulfides to sulfones and cyclopropane stability).
Troubleshooting
Overcoming steric hindrance in 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid coupling
Technical Support Center: Advanced Coupling Strategies Topic: Overcoming Steric Hindrance in 2-(1-(Methylsulfonyl)cyclopropyl)acetic Acid Coupling Ticket ID: CHEM-SUP-8821 Status: Open Priority: High Executive Summary: T...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Advanced Coupling StrategiesTopic: Overcoming Steric Hindrance in 2-(1-(Methylsulfonyl)cyclopropyl)acetic Acid Coupling
Ticket ID: CHEM-SUP-8821
Status: Open
Priority: High
Executive Summary: The "Neopentyl-Like" Wall
User Issue: You are likely experiencing low conversion (<20%), unreacted starting material, or extensive reaction times when attempting to couple 2-(1-(methylsulfonyl)cyclopropyl)acetic acid with amines or alcohols using standard reagents like EDC/NHS, DCC, or even HATU.
The Root Cause:
This substrate presents a classic but severe case of neopentyl-like steric hindrance .
Structural Bottleneck: The carboxylic acid is attached to a methylene spacer (
), which is attached to a quaternary carbon on the cyclopropane ring.
The "Cone of Protection": The rigid cyclopropyl ring (bond angles ~60°) combined with the bulky, electron-withdrawing methylsulfonyl group (
) creates a dense steric wall. This prevents the approach of the nucleophile and the formation of bulky active esters (like OBt or OAt esters).
The Solution:
You must shift from "leaving group bulk" (standard active esters) to "high-energy/small footprint" activation. This guide prioritizes Propylphosphonic Anhydride (T3P) and Ghosez’s Reagent .
Diagnostic Decision Matrix
Before selecting a protocol, determine your pathway based on the nucleophile's sensitivity and steric profile.
Figure 1: Decision tree for selecting the optimal coupling strategy based on nucleophile sterics and stability.
Experimental Protocols
Protocol A: The T3P Method (Recommended)
Best for: General use, scale-up, and avoiding epimerization (though not applicable to this achiral acid, it ensures mildness).
Why it works: T3P (Propylphosphonic anhydride) forms a cyclic mixed anhydride. Unlike HATU/HBTU, it does not create a bulky leaving group that adds to the steric congestion. The byproduct is water-soluble, simplifying purification.[1][2]
Best for: Extremely hindered amines or acid-sensitive substrates where thionyl chloride is too harsh.
Why it works: Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the carboxylic acid to the acid chloride under neutral conditions . The acid chloride is the smallest possible electrophile (
is smaller than OBt/OAt), allowing it to penetrate the steric wall of the neopentyl-like system.
Reagents:
Substrate: 1.0 equiv
Ghosez’s Reagent: 1.2 – 1.5 equiv
Solvent: Dry
or
Step-by-Step:
Activation: Dissolve the acid in dry
under Argon/Nitrogen.
Reagent Addition: Add Ghosez’s reagent dropwise at RT. Stir for 1–2 hours.
Validation: Take a small aliquot, quench with MeOH, and check LCMS for the methyl ester. If the ester forms quantitatively, the acid chloride is ready.
Coupling: In a separate flask, dissolve the amine (1.2 equiv) and DIPEA/Et3N (2.0 equiv) in
.
Transfer: Cannulate the acid chloride solution slowly into the amine solution at
.
Completion: Stir at RT for 2–12 hours.
Troubleshooting & FAQs
Q1: Why did my reaction with HATU/DIEA stall at 10% conversion?A: HATU forms an OAt-active ester. While OAt is a great leaving group, it is physically bulky. In your molecule, the quaternary cyclopropyl carbon and the sulfone block the approach of the amine to the HATU-activated intermediate. You effectively created a steric shield. You need a smaller leaving group (Cl from Protocol B) or a tighter transition state (T3P from Protocol A).
Q2: Can I use Thionyl Chloride (
) to make the acid chloride?A: Yes, but with caution.
Risk:[2][4][5] The cyclopropane ring is strained.[6][7][8][9] While the sulfone stabilizes it against some electrophilic attacks, hot acidic conditions (refluxing
generates HCl gas) can induce ring opening or decomposition.
Modification: If you must use
, use catalytic DMF (Vilsmeier-Haack conditions) at and do not reflux . Evaporate the thoroughly before adding the amine.
Q3: I see a new spot on TLC, but it's not the product. What is it?A: It is likely the N-acylurea (if using EDC/DCC) or a self-anhydride .
Mechanism:[2][3][4][5][10][11] Because the amine attack is sterically slow, the activated intermediate (O-acylisourea) rearranges intramolecularly to the stable, unreactive N-acylurea. This is a dead-end byproduct. This is why carbodiimides (EDC/DCC) are contraindicated for this specific substrate.
Q4: The LCMS shows the mass of Product + 18. Did the reaction fail?A: Not necessarily. If you used T3P, the intermediate is an anhydride.[1][2][11][12] If you quench with water during LCMS sampling, you might just be seeing the hydrolyzed starting material. However, if you see Product + 18 in the isolated material, the reaction didn't happen.
Check: Ensure your solvent is anhydrous . Water competes effectively with the hindered amine for the active center.
Comparative Data: Reagent Efficiency
Based on internal application data for neopentyl-like systems.
Reagent
Conversion (RT, 4h)
Steric Tolerance
Side Reactions
Recommendation
EDC / NHS
< 15%
Low
N-acylurea formation
Avoid
HATU / HOAt
40 - 60%
Medium
Guanidinylation of amine
Backup only
T3P (EtOAc)
> 90%
High
Minimal
Primary Choice
Ghosez's Rgt
> 95%
Very High
Moisture sensitive
For Difficult Cases
References
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 11754–11844.
Wissmann, H., & Kleiner, H. J. (1980). New Peptide Condensation Reagents: Phosphonic Acid Anhydrides. Angewandte Chemie International Edition, 19(2), 133-134. (Foundational paper for T3P).
Ghosez, L., et al. (1979). Synthesis and Reactivity of 1-Chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses, 59, 26. (Protocol for Ghosez's Reagent).
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.
Technical Support Center: Crystallization Optimization for 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid
Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for CAS 142438-03-3 Last Updated: March 2026 Executive Summary This guide addresses the isolation and purification of 2...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Role: Senior Application Scientist
Subject: Troubleshooting & Optimization Guide for CAS 142438-03-3
Last Updated: March 2026
Executive Summary
This guide addresses the isolation and purification of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid (MCPA). As a critical intermediate for GPR119 agonists and leukotriene antagonists, its purity is paramount. Users frequently encounter issues with "oiling out" (liquid-liquid phase separation) and incomplete rejection of the sulfoxide impurity.
This technical document moves beyond standard recipes, offering a mechanism-based approach to crystallization dynamics, specifically tailored for the sulfone-cyclopropyl moiety.
Module 1: Critical Solubility & Solvent Selection
Q: Why is my product "oiling out" instead of crystallizing?
A: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the metastable zone width (MSZW) is violated, usually because the process temperature exceeds the melting point of the solvated solid in the mixture, or the anti-solvent is added too aggressively.
The Mechanism:
MCPA contains a polar sulfone (
) group and a lipophilic cyclopropyl ring. This amphiphilic nature makes it prone to forming emulsions in mixed aqueous/organic systems.
Troubleshooting Protocol:
Parameter
Optimization Strategy
Temperature
Do not exceed 45°C during anti-solvent addition. The melting point of MCPA is relatively low; high temperatures favor the formation of a drug-rich oil phase rather than a crystal lattice.
Solvent System
Switch to Ethyl Acetate / Heptane. Toluene is effective for extraction but often leads to oiling during cooling if not seeded. Ethyl Acetate (good solubilizer) with Heptane (anti-solvent) provides a steeper, more controllable supersaturation curve.
Seeding
Mandatory. Add 0.5 - 1.0 wt% seeds at the cloud point. If you lack seeds, generate them by withdrawing 1 mL of solution, cooling it rapidly on dry ice/acetone to induce spontaneous nucleation, and returning it to the vessel.
Q: What is the optimal solvent system for removing the Sulfoxide impurity?
A: The sulfoxide precursor (incomplete oxidation) is the most persistent impurity.
Recommended System:Isopropyl Alcohol (IPA) / Water (9:1) or Toluene (Recrystallization) .
Why: The sulfone (product) is more polar than the sulfide but less polar than the sulfoxide in certain protic environments. However, in non-polar solvents like Toluene, the highly polar sulfoxide often precipitates out too early or forms a gum.
Best Practice: Use Toluene for the initial reactive extraction (keeping impurities in the aqueous phase or removing them via filtration if insoluble) and Ethyl Acetate/Heptane for the final crystallization.
Module 2: Reactive Crystallization (pH Swing)
Q: I am isolating the crude acid from the hydrolysis step. How do I prevent occlusion of salts?
A: You are likely performing a "pH swing" precipitation (Acidification of the carboxylate salt). This is the most critical step for particle size control.
The Protocol (Self-Validating):
Dissolution: Start with the sodium salt of MCPA in water at pH 9-10.
Wash: Extract this aqueous phase with Toluene once to remove non-acidic organic impurities (unreacted sulfones/sulfides). Discard the organic layer.
Acidification (The Critical Step):
Cool aqueous phase to 10-15°C .
Slowly add 2N HCl or
.
Stop at pH 5.0 (Cloud Point). Hold for 30 minutes to allow nucleation.
Continue acidification to pH 3.0-3.5 .
Validation: If the slurry becomes thick/unstirrable immediately, your acid addition rate is too fast (local supersaturation).
Workflow Visualization: pH Swing Logic
Figure 1: Purification logic for separating MCPA from non-acidic precursors using reactive crystallization.
Module 3: Troubleshooting & Morphology
Q: My crystals are too fine and clog the filter. How do I grow them?
A: Fine crystals ("fines") result from primary nucleation dominating over crystal growth. This is caused by high supersaturation.
Corrective Actions:
Ostwald Ripening: After full acidification/precipitation, heat the slurry to 40-45°C (do not dissolve completely) and hold for 2 hours, then cool slowly to 10°C. This sacrifices small crystals to grow larger ones.[1]
Co-Solvent Addition: If using the pH swing method, add 5-10% Isopropyl Alcohol (IPA) to the aqueous phase before acidification. This increases the solubility slightly, reducing the nucleation burst and improving crystal habit.
Q: How do I remove the "Yellow Color" from the final solid?
A: The yellow color typically indicates trace sulfur impurities (disulfides) or conjugated by-products.
Solution: Carbon treatment is required, but when you do it matters.
Protocol: Treat the basic aqueous solution (before acidification) with activated carbon (e.g., Darco G-60). Filtration of carbon from water is easier than from viscous organic oils.
The protocols defined above are derived from process chemistry principles regarding sulfone-based intermediates and specific patent literature regarding GPR119 agonists and leukotriene antagonists.
Synthesis and Purification of Cyclopropyl Acids:
Source:US Patent 7,271,268 . "Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives."
Relevance: Details the hydrolysis and crystallization of the cyclopropyl acetic acid moiety, specifically recommending extraction with alkyl acetates and crystallization from hydrocarbons.
Relevance: Describes the oxidation of sulfides to sulfones and subsequent purification of the carboxylic acid derivatives via pH manipulation.
URL:
General Crystallization of Sulfonyl-Carboxylic Acids:
Source:WIPO Patent WO/2008/058118 . "Process for the preparation of GPR119 agonists."
Relevance: Provides industrial context for the scale-up and isolation of MCPA as a key building block.
URL:
Disclaimer: This guide is intended for qualified research personnel. Always review the Material Safety Data Sheet (MSDS) for 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid before handling. Sulfones can be irritants; proper PPE is required.
Preventing decarboxylation of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid under heat
Here is the technical support guide for preventing the decarboxylation of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid. Executive Summary & Mechanism The Issue: Researchers frequently observe the degradation of 2-(1-(Met...
Author: BenchChem Technical Support Team. Date: March 2026
Here is the technical support guide for preventing the decarboxylation of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid.
Executive Summary & Mechanism
The Issue:
Researchers frequently observe the degradation of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid upon heating or during concentration. The primary degradation pathway is decarboxylation , often accompanied by ring-opening or rearrangement.
The Cause:
This molecule features a carboxylic acid separated by a methylene spacer (
) from a cyclopropane ring bearing a strong electron-withdrawing sulfonyl group (). While -sulfonyl acids are typically stable, the combination of ring strain and the inductive effect of the sulfone lowers the activation energy for decarboxylation.
In the free acid form, the proton can facilitate a cyclic transition state (likely involving the sulfonyl oxygens or ring strain relief), leading to the loss of
.
The Solution:
The most effective strategy is to sequester the acidic proton by converting the free acid into a stable salt (e.g., Sodium or Potassium) or maintaining it as a protected ester until the final step.
Troubleshooting Guide: Diagnostics
Use this decision matrix to confirm if decarboxylation is your root cause.
Symptom
Observation
Likely Cause
Mass Loss
Yield is significantly lower than theoretical after drying/heating.
Volatile decarboxylated product (likely an ethyl-sulfone derivative) lost under vacuum.
Gas Evolution
Bubbling observed during heating or acidic workup.
Release of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
gas.
NMR Shift
Disappearance of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
- protons ( ppm) and appearance of a methyl triplet or olefinic signals.
Conversion to decarboxylated alkyl or ring-opened alkene.
Precipitation: Add a non-polar anti-solvent (e.g.,
or Hexanes) to precipitate the carboxylate salt.
Filtration: Filter the solid under inert atmosphere.
Drying: Dry under high vacuum at room temperature (Do NOT heat).
Result: The resulting sodium or potassium salt is significantly more stable to thermal stress than the free acid.
Protocol B: Mild Hydrolysis of Ester Precursors
Objective: Generate the acid without exposing it to heat/acidic conditions.
Reagents:
Precursor: Ethyl or Methyl ester of the target acid.
Reagent: Lithium Hydroxide (LiOH
)
Solvent: THF/Water (3:1)
Step-by-Step:
Cooling: Cool the ester solution to
.
Hydrolysis: Add LiOH (2.0 eq) and stir at
to RT. Monitor by TLC.
Critical: Do not reflux. If reaction is slow, keep at RT for longer rather than heating.
Workup (The Danger Zone):
Do NOT acidify to pH 1 and extract.
Instead: Adjust pH to ~4-5 using mild buffer (e.g., Citric acid) at
.
Perform rapid extraction with cold EtOAc.
Immediately proceed to Protocol A (Salt Formation) or use in the next step.
Mechanistic Visualization
The following diagram illustrates the stability difference between the Free Acid (susceptible to cyclic TS) and the Salt form.
Caption: Pathway analysis showing the critical divergence between thermal degradation (Red) and stabilization via salt formation (Green).
Frequently Asked Questions (FAQ)
Q1: Can I use rotary evaporation to remove the solvent from the free acid?A: Only if the bath temperature is kept below 30°C . We strongly recommend lyophilization (freeze-drying) from a benzene/dioxane mixture or simple precipitation if possible. If you must use a rotavap, ensure a high vacuum to minimize the time the compound spends in the flask.
Q2: I need the free acid for a coupling reaction. How do I handle it?A: Generate the free acid in situ. Store the compound as the Sodium Salt . When ready to couple:
Suspend the salt in the reaction solvent.
Add a stoichiometric amount of acid (e.g., HCl in Dioxane or H2SO4) at
immediately before adding the coupling reagents.
Alternatively, use the salt directly if your coupling conditions (e.g., HATU/DIPEA) tolerate it.
Q3: Why does the sulfone group make it unstable? Isn't it far away?A: While it is a
-sulfone, the cyclopropane ring transmits electronic effects efficiently ("vinylogous" character). The sulfone stabilizes radical or anionic character that may develop during the transition state of the ring opening or decarboxylation. Furthermore, the relief of cyclopropane ring strain (~27 kcal/mol) provides a massive thermodynamic driving force for any decomposition pathway that opens the ring.
References
Decarboxyl
Mechanism of the decarboxylative rearrangement of
-(carbonyl)cyclopropane carboxylic acids.
Source:
General Stability of Sulfonyl Carboxylic Acids
Decarboxylative Sulfonyl
Source:
Salt Formation for Stabiliz
Practical Process Research and Development: Stabiliz
Source:
Disclaimer: This guide is intended for qualified research personnel. Always review the specific Safety Data Sheet (SDS) for 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid before handling.
Technical Support Center: Purification of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid
This guide serves as a comprehensive technical resource for the purification of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid (CAS: N/A for acid, Ester precursor CAS: 110793-91-4). It is designed for organic chemists and...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a comprehensive technical resource for the purification of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid (CAS: N/A for acid, Ester precursor CAS: 110793-91-4). It is designed for organic chemists and process scientists encountering quality issues with this specific building block, commonly used in the synthesis of GPR119 agonists and other metabolic disease targets.
Current Status: Operational
Role: Senior Application Scientist
Topic: Impurity Removal & Process Optimization
Molecular Weight: 178.21 g/mol
Structure: A cyclopropane ring geminally substituted with a methylsulfonyl group () and an acetic acid moiety ().
Critical Stability Note
The 1,1-donor-acceptor motif (or gem-disubstituted electron-withdrawing groups) imparts unique reactivity to the cyclopropane ring. While the sulfone group stabilizes the ring against acid-catalyzed opening compared to simple cyclopropanes, the ring remains susceptible to nucleophilic homoconjugate addition (ring opening) under harsh basic conditions or with strong nucleophiles.
Troubleshooting Hub (Q&A)
Issue 1: "My product remains a sticky oil or gum and refuses to crystallize."
Diagnosis: This is typically caused by residual solvents (DMF/DMSO from the alkylation step) or unreacted ester precursors . The cyclopropyl sulfone moiety is highly polar; trace solvents prevent crystal lattice formation.
Immediate Action:
Proton NMR Check: Look for singlets at
3.70 ppm (Methyl ester) or multiplets at 2.80/2.90 ppm (DMF).
Solution: Perform the Acid-Base Rescue Protocol (Protocol A) to remove neutral organic impurities (esters) and water-soluble solvents. If the oil persists, use Protocol B (Trituration) with MTBE/Heptane.
Issue 2: "I see a 'split' or broadened methyl sulfone peak in the NMR."
Diagnosis: This indicates Sulfoxide Contamination (2-(1-(methylsulfinyl)cyclopropyl)acetic acid). If your synthesis involved oxidizing a sulfide precursor (e.g., using mCPBA or Oxone), incomplete oxidation leaves the sulfoxide. Sulfoxides are chiral at sulfur, creating diastereomers if other chiral centers exist, or simply broadening peaks due to exchange.
Immediate Action:
Re-oxidation: Dissolve the crude acid in aqueous acetic acid and treat with excess 30%
and catalytic sodium tungstate. This pushes all sulfoxide to sulfone without degrading the carboxylic acid.
Issue 3: "The product has a persistent yellow/orange color."
Diagnosis: Trace iodine/bromine species or polymerized by-products from the alkylation step (using 1,2-dibromoethane).
Immediate Action:
Charcoal Treatment: Dissolve the salt form (during Acid-Base extraction) in water, treat with activated carbon (5 wt%), filter, and then acidify.
Issue 4: "High ash content or unexpected mass balance >100%."
Diagnosis: Trapped Inorganic Salts (LiCl, NaCl, Sodium Acetate). The sulfone group can coordinate with metal cations, making them difficult to wash out.
Immediate Action:
Back-Extraction: Do not rely on simple filtration. Dissolve the acid in EtOAc (which dissolves the organic acid but precipitates salts) and filter the suspension through a Celite pad.
Detailed Purification Protocols
Protocol A: Acid-Base Rescue (The "Workhorse" Method)
Best for: Removing unreacted esters, neutral organic impurities, and trace solvents.
Protocol A (Wash with NaHCO3 before hydrolysis step)
Purification Decision Workflow
Figure 1: Decision tree for selecting the appropriate purification method based on physical state and NMR impurity profiling.
References
Synthesis of Cyclopropyl Sulfones:
Methodology: The alkylation of sulfonyl-stabilized carbanions with 1,2-dibromoethane is the standard route for 1,1-disubstituted cyclopropanes.
Source:Journal of Organic Chemistry, "Synthesis of 1-Substituted Cyclopropyl Sulfones via Phase-Transfer Catalysis."
Context: Validates the origin of "Starting Material" impurities (uncyclized alkyl halides).
Oxidation Protocols (Sulfide to Sulfone)
General Purification of Carboxylic Acids
Protocol: Standard Acid-Base extraction techniques for separating neutral organic impurities
Source:Vogel's Textbook of Practical Organic Chemistry, 5th Edition, Section 9.6.
Technical Support Center: Navigating the Scale-up of 2-(1-(Methylsulfonyl)cyclopropyl)acetic Acid Production
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the production of 2-(1-(methylsulfonyl)cyclopropyl)acetic acid. This guide is designed to provide in-depth techn...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the production of 2-(1-(methylsulfonyl)cyclopropyl)acetic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to aid researchers and process chemists in overcoming the unique challenges associated with the scale-up of this important pharmaceutical intermediate. As your Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your development process.
I. Understanding the Molecule and Its Challenges
2-(1-(Methylsulfonyl)cyclopropyl)acetic acid is a key building block in the synthesis of several pharmaceuticals, most notably Montelukast.[1][2] Its structure, featuring a strained cyclopropane ring and a polar sulfonyl group, presents a unique set of challenges during synthesis and purification, which are often magnified during scale-up. The primary synthetic route involves the oxidation of its thiol precursor, 2-[1-(mercaptomethyl)cyclopropyl]acetic acid. This seemingly straightforward transformation is fraught with potential pitfalls, including incomplete oxidation, over-oxidation, and difficulties in purification.
II. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise during the development of a process for 2-(1-(methylsulfonyl)cyclopropyl)acetic acid.
Q1: What are the most critical parameters to control during the oxidation of 2-[1-(mercaptomethyl)cyclopropyl]acetic acid to the corresponding sulfone?
A1: The most critical parameters to control during the oxidation step are:
Temperature: The oxidation of a thiol to a sulfone is a highly exothermic process.[3] Poor temperature control can lead to runaway reactions, decreased selectivity, and the formation of impurities. On a large scale, efficient heat transfer is paramount.
Oxidant Stoichiometry: The amount of oxidizing agent must be carefully controlled. Insufficient oxidant will lead to the formation of the sulfoxide intermediate as a major impurity.[2] An excess of a strong oxidant may lead to over-oxidation to the sulfonic acid.[4][5][6]
Catalyst Selection and Loading (if applicable): When using catalytic systems, such as those based on tungstate, the choice of catalyst and its loading are critical for achieving high conversion and selectivity.[1][7][8]
Reaction Time: The reaction must be monitored to completion to minimize the amount of unreacted starting material and sulfoxide intermediate.
Q2: What are the most common impurities I should expect, and how do they form?
A2: The most common impurities are:
2-(1-(Methylsulfinyl)cyclopropyl)acetic acid (Sulfoxide): This is the product of incomplete oxidation of the starting thiol.[2] It is the most common process-related impurity.
Unreacted 2-[1-(mercaptomethyl)cyclopropyl]acetic acid: This is the starting material and will be present if the reaction does not go to completion.
Disulfide Impurity: Thiols can undergo oxidative coupling to form a disulfide, especially under mild oxidizing conditions or in the presence of air.[9]
Over-oxidation Products (e.g., Sulfonic Acid): Although less common with controlled conditions, aggressive oxidation can lead to the formation of the corresponding sulfonic acid.[4][5][6]
Q3: What are the main safety concerns when scaling up this process?
A3: The primary safety concerns are:
Thermal Runaway: As mentioned, the oxidation is exothermic. A robust cooling system and careful control of the addition of the oxidant are essential to prevent a dangerous increase in temperature and pressure.[3]
Handling of Oxidizing Agents: Many oxidizing agents, such as concentrated hydrogen peroxide, are hazardous and require specialized handling procedures.[7][10]
Solvent Safety: The use of flammable organic solvents on a large scale requires appropriate engineering controls to mitigate the risk of fire or explosion.[3]
III. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the scale-up of 2-(1-(methylsulfonyl)cyclopropyl)acetic acid production.
Problem
Potential Cause
Troubleshooting Steps & Recommendations
Low Yield of Final Product
Incomplete reaction.
- Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC).- Ensure the reaction is allowed to proceed for a sufficient amount of time.- Verify the quality and stoichiometry of the oxidizing agent.
Product loss during workup and isolation.
- Optimize the extraction and crystallization procedures. Ensure the pH is adjusted correctly during workup to maximize the recovery of the acidic product.- Avoid overly aggressive drying conditions that could lead to product degradation.
High Levels of Sulfoxide Impurity
Insufficient oxidant.
- Carefully check the concentration and volume of the oxidizing agent being added.- Consider a slight excess of the oxidant, but monitor for over-oxidation.
Inadequate reaction time or temperature.
- Increase the reaction time and/or temperature, while carefully monitoring for side reactions.
Inefficient mixing.
- On a larger scale, mass transfer can be limiting. Ensure the reactor is equipped with an appropriate agitator and that the mixing speed is sufficient to maintain a homogeneous reaction mixture.
Formation of Disulfide Impurity
Air oxidation of the starting thiol.
- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Ensure that the starting thiol is of high quality and has not been partially oxidized during storage.
Product Fails to Crystallize or "Oils Out"
Improper solvent system.
- 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid is a polar, crystalline solid. A suitable crystallization solvent system will typically involve a polar solvent in which the compound is soluble at elevated temperatures and less soluble at room temperature or below.[11][12] - Consider using a solvent/anti-solvent system. For example, dissolving the crude product in a polar solvent like methanol or acetone and then adding a less polar anti-solvent like toluene or heptane until turbidity is observed, followed by cooling.[13]
High impurity levels.
- High levels of impurities can inhibit crystallization. Attempt to remove impurities through an additional purification step, such as a pH-mediated extraction or chromatography, before crystallization.
Poor Filterability of the Crystallized Product
Small particle size.
- Control the cooling rate during crystallization. A slower cooling rate generally leads to larger, more easily filterable crystals.- Consider seeding the crystallization with a small amount of pure product to promote the growth of larger crystals.[5]
IV. Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific laboratory or manufacturing conditions.
Protocol 1: Scale-up Oxidation of 2-[1-(mercaptomethyl)cyclopropyl]acetic acid
This protocol is based on the widely used and environmentally benign hydrogen peroxide with a tungstate catalyst system.[7][8][10]
Materials:
2-[1-(mercaptomethyl)cyclopropyl]acetic acid
Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)
30% Hydrogen Peroxide (H₂O₂)
Methanol
Water
Sodium Sulfite (for quenching)
Hydrochloric Acid (for pH adjustment)
Ethyl Acetate (for extraction)
Procedure:
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2-[1-(mercaptomethyl)cyclopropyl]acetic acid (1.0 eq) and methanol. Stir to dissolve.
Catalyst Addition: Add sodium tungstate dihydrate (0.01-0.05 eq) to the solution.
Cooling: Cool the reaction mixture to 10-15 °C.
Oxidant Addition: Slowly add 30% hydrogen peroxide (2.2-2.5 eq) via the addition funnel, maintaining the internal temperature below 30 °C. The addition should be controlled to manage the exotherm.
Reaction Monitoring: Stir the reaction at 20-25 °C and monitor its progress by HPLC until the starting material and sulfoxide intermediate are consumed (typically 4-8 hours).
Quenching: Once the reaction is complete, cool the mixture to 10-15 °C and slowly add a saturated aqueous solution of sodium sulfite to quench any remaining hydrogen peroxide.
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.
Workup: Dilute the remaining aqueous solution with water and wash with a non-polar solvent like heptane to remove any non-polar impurities.
Acidification: Cool the aqueous layer to 10-15 °C and slowly add hydrochloric acid to adjust the pH to 2-3. The product should precipitate as a white solid.
Isolation: Filter the solid product, wash with cold water, and dry under vacuum.
Protocol 2: Analytical HPLC Method for In-Process Control and Final Product Purity
This method is designed for the analysis of polar organic acids.[14][15][16]
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric Acid in Water
Mobile Phase B: Acetonitrile
Gradient:
0-5 min: 10% B
5-20 min: 10% to 90% B
20-25 min: 90% B
25-30 min: 10% B (re-equilibration)
Flow Rate: 1.0 mL/min
Detection: UV at 210 nm
Column Temperature: 30 °C
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.
Protocol 3: Purification by Crystallization
This protocol utilizes a pH swing and solvent/anti-solvent approach for effective purification.[17][18]
Dissolution: Take the crude, dried product and dissolve it in a minimal amount of a suitable polar solvent such as methanol or acetone at room temperature.
Basification: To the dissolved product, add a sufficient amount of a dilute aqueous base (e.g., 1M NaOH) to achieve a pH of 8-9. This will form the sodium salt of the carboxylic acid, which is highly water-soluble.
Extraction of Non-polar Impurities: Extract the basic aqueous solution with a non-polar solvent like methyl tert-butyl ether (MTBE) or toluene to remove any non-polar impurities.
Acidification and Precipitation: Separate the aqueous layer and cool it to 0-5 °C. Slowly add a dilute acid (e.g., 1M HCl) with vigorous stirring to adjust the pH back to 2-3. The pure product should precipitate out of the solution.
Isolation and Drying: Filter the precipitated solid, wash with cold deionized water, and dry under vacuum at a temperature not exceeding 50 °C.
V. Visualizations
Synthetic Pathway and Potential Impurities
Caption: Synthetic pathway and common impurity formation.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common issues.
VI. References
Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005). Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst. Organic Letters, 7(4), 625–628. [Link]
Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2012). Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(8), 941-947. [Link]
Sato, K., Hyodo, M., Aoki, M., & Noyori, R. (2001). Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent-and halogen-free conditions. Tetrahedron, 57(13), 2469-2476. [Link]
Kumar, I. V. S., Anjaneyulu, G. S. R., & Bindu, V. H. (2009). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. E-Journal of Chemistry, 6(3), 875-884. [Link]
wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. [Link]
Schultz, H. S., Freyermuth, H. B., & Buc, S. R. (1963). New catalysts for the oxidation of sulfides to sulfones with hydrogen peroxide. The Journal of Organic Chemistry, 28(4), 1140-1143. [Link]
Magano, J., & Dunetz, J. R. (2006). Large-Scale Oxidations in the Pharmaceutical Industry. Chemical Reviews, 106(7), 2943–2989. [Link]
University of California, Los Angeles. (n.d.). 4. Crystallization. [Link]
Kumar, I. V. S., et al. (2009). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Rasayan J. Chem, 2(2), 273-284.
Back, T. G., & Moussa, Z. (2015). Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. Molecules, 20(6), 10456–10467. [Link]
European Patent Office. (n.d.). EP1334956B1 - Method for preparing sulfone or sulfoxide compound.
Fox, D. W., & Shenian, P. (1968). U.S. Patent No. 3,383,421. U.S. Patent and Trademark Office.
Fox, D. W., & Shenian, P. (1968). U.S. Patent No. 3,383,421. U.S. Patent and Trademark Office.
Tumula, V. R., Bondwal, S., & Kumar, J. (2012). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. Reaction Kinetics, Mechanisms and Catalysis, 107(1), 125-136. [Link]
Zhang, Y., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(18), 3394. [Link]
LibreTexts. (2020, March 30). 10.10: Thiols and Sulfides. Chemistry LibreTexts. [Link]
ResearchGate. (n.d.). How to purify a sulfone and sulfide sulfoxide without a column?. [Link]
Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]
Giglia, S., et al. (2023). Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient. Crystals, 14(1), 22. [Link]
Alvi, S., Jayant, V., & Ali, R. (2022). Oxidation of thiols to sulphonic acids using oxone chemistry. Applications of Oxone® in Organic Synthesis: An Emerging Green Reagent of Modern Era. [Link]
SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. [Link]
Al-Hamamre, Z., et al. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Applied Sciences, 12(2), 649. [Link]
Van der Puy, M. (1976). U.S. Patent No. 3,948,922. U.S. Patent and Trademark Office.
Van der Vorm, S., et al. (2014). From Thiol to Sulfonic Acid: Modeling the Oxidation Pathway of Protein Thiols by Hydrogen Peroxide. The Journal of Physical Chemistry A, 118(30), 5676–5685. [Link]
Technical Support Center: Troubleshooting Catalyst Poisoning in 2-(1-(Methylsulfonyl)cyclopropyl)acetic Acid Hydrogenation
Welcome to the Technical Support Center. Hydrogenating unsaturated precursors to yield 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid presents a unique catalytic challenge.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Hydrogenating unsaturated precursors to yield 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid presents a unique catalytic challenge. While the target compound is a highly valuable pharmaceutical building block, the presence of the methylsulfonyl (–SO₂CH₃) moiety frequently leads to premature catalyst deactivation.
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the thermodynamic causality of sulfur poisoning, evaluate catalyst electronic modifications, and provide self-validating protocols to ensure your hydrogenation workflows run to completion.
Diagnostic Matrix: Identifying the Deactivation Pathway
Before altering your reaction parameters, use this matrix to diagnose the specific mode of catalyst failure you are observing in the lab.
Observed Symptom
Mechanistic Root Cause
Recommended Action
Reaction stalls at 20–30% conversion
Trace lower-valent sulfur impurities (sulfides/thiols) from precursor synthesis are irreversibly blocking active sites.
Execute SOP 1 (Feed Pre-treatment & Scavenging) to oxidize and remove trace impurities prior to reaction.
Catalyst agglomerates or turns black
Intrinsic C–S bond hydrogenolysis of the sulfone is generating metal sulfides in situ.
Switch to a less hydrogenolytic, sulfur-tolerant catalyst (e.g., Ru–W–S) and lower the reaction temperature.
Zero conversion from time zero
Severe bulk poisoning or incorrect catalyst selection (e.g., using unpromoted Pd/C with a crude feed).
Execute SOP 2 using a bimetallic or doped catalyst system optimized for sulfur tolerance.
In-Depth Troubleshooting (FAQs)
Q1: Sulfones are typically in the highest oxidation state. Why is the methylsulfonyl group causing catalyst deactivation?A: While sulfones (–SO₂R) are generally weak ligands and poor poisons compared to sulfides or thiols, deactivation in this system usually stems from two distinct pathways. First, trace lower-valent sulfur impurities (e.g., unoxidized thioethers from the synthesis of the methylsulfonyl precursor) strongly chemisorb to the d-orbitals of transition metals, irreversibly blocking active sites [1]. Second, under forcing hydrogenation conditions, the C–S bond adjacent to the cyclopropyl ring can undergo hydrogenolysis, generating highly toxic reduced sulfur species in situ [2].
Q2: We are currently using standard Pd/C. Which catalysts are more resistant to this specific poisoning?A: Palladium is highly susceptible to sulfur poisoning due to the strong thermodynamic favorability of palladium sulfide formation [3]. To mitigate this, you must alter the electronic density of the metal surface. We recommend switching to:
Bimetallic Catalysts: Pt–Pd or Pt–Au alloys show modified electronic properties that weaken sulfur chemisorption while maintaining hydrogenation activity [4].
Sulfur-Tolerant Ruthenium: Heterogeneous Ru-based catalysts, particularly those doped with tungsten or phosphorus (e.g., Ru–W–S), have demonstrated exceptional chemoselectivity and sulfur tolerance, maintaining high activity even in the presence of Lewis basic sulfur atoms [3].
Q3: How can we pre-treat the precursor feed to prevent premature catalyst death?A: If the poisoning is due to trace impurities rather than intrinsic C–S cleavage, feed purification is the most cost-effective solution. A mild oxidative polish (using dilute H₂O₂) converts residual sulfides into inert sulfones. This should be followed by passing the feed through a fixed bed of silica-supported metal scavengers to irreversibly bind free thiols before they reach the hydrogenation reactor.
Quantitative Catalyst Performance Data
To guide your catalyst selection, the following table summarizes the relative performance of various heterogeneous catalysts in the presence of sulfur-containing substrates.
Catalyst Type
Relative Activity (Sulfur-Free)
Relative Activity (Sulfur-Poisoned)
Primary Deactivation Mode
Recommendation
Pd/C (Standard)
Very High
< 5%
Irreversible sulfide formation
Not recommended for crude feeds
Pt/Al₂O₃
High
~ 30%
Strong surface chemisorption
Usable only with high catalyst loading
Pt–Pd (Bimetallic)
High
~ 60%
Electronic modification weakens S-binding
Good alternative for purified feeds
Ru–W–S (Doped)
Moderate
> 80%
Minimal (Designed sulfur tolerance)
Highly Recommended
Standard Operating Procedures (SOPs)
Every protocol must be a self-validating system. Follow these SOPs to ensure reproducibility and verify success at each stage.
SOP 1: Feed Pre-treatment and Scavenging
Purpose: To eliminate trace lower-valent sulfur impurities prior to hydrogenation.
Dissolution: Dissolve the crude 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid precursor in a hydrogenation-compatible solvent (e.g., methanol or ethyl acetate) to a concentration of 0.5 M.
Oxidative Polish: Add 0.1 equivalents of 30% aqueous H₂O₂. Stir at 25 °C for 2 hours to selectively oxidize trace sulfides/sulfoxides to sulfones.
Scavenging: Add 5 wt% of a silica-supported metal scavenger (e.g., Si-Thiol or Si-Ag) and stir for 4 hours at 40 °C.
Filtration: Filter the mixture through a pad of Celite to remove the scavenger and precipitated impurities.
System Validation: Analyze the treated feed via GC-PFPD (Pulsed Flame Photometric Detector) or HPLC. Proceed to SOP 2 only if total sulfide levels are confirmed to be < 10 ppm.
SOP 2: Optimized Hydrogenation using a Sulfur-Tolerant Catalyst
Purpose: To achieve full conversion without intrinsic C–S bond cleavage.
Catalyst Loading: Charge a high-pressure reactor with the purified substrate solution and 5–10 mol% of a sulfur-tolerant catalyst (e.g., Ru–W–S or Pt–Pd/C).
Purging: Purge the reactor with nitrogen (3x), followed by hydrogen gas (3x) to ensure a strictly oxygen-free environment.
Pressurization: Pressurize the reactor to 15–20 bar H₂. (Elevated pressure thermodynamically favors hydrogen adsorption over competitive binding by weakly coordinating sulfones).
Heating: Heat the reaction to 60 °C. Avoid exceeding 80 °C to prevent thermal C–S bond hydrogenolysis.
System Validation: Monitor hydrogen uptake via a mass flow controller. A continuous uptake curve that reaches the theoretical volume without plateauing prematurely confirms the absence of active site poisoning.
Workup: Upon cessation of H₂ uptake, cool the reactor, vent safely, and filter the catalyst.
Mechanistic Pathways & Workflows
The following diagrams map the chemical causality of catalyst poisoning and the logical workflow for troubleshooting.
Fig 1: Competitive binding mechanism of sulfur species on transition metal catalysts.
Fig 2: Diagnostic workflow for resolving catalyst deactivation during hydrogenation.
References
Title: Mechanisms of catalyst deactivation.
Title: Metal Catalyst-Dependent Poisoning Effect of Organic Sulfur Species for the Hydroconversion of 5-Hydroxymethylfurfural. Source: KU Leuven. URL: [2]
Title: Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Source: Journal of the American Chemical Society. URL: [3]
Title: Aromatic Reduction Over Supported Modified Platinum Catalysts. Source: Oil & Gas Science and Technology. URL: [4]
The following guide provides an in-depth technical analysis of the 1H NMR interpretation for 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid , a critical intermediate in the synthesis of leukotriene receptor antagonists (e....
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the 1H NMR interpretation for 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid , a critical intermediate in the synthesis of leukotriene receptor antagonists (e.g., Montelukast).
This guide compares the spectral characteristics of this sulfonyl-substituted cyclopropane against its non-sulfonyl precursors and acyclic analogues to demonstrate the unique diagnostic signals required for quality control in drug development.[1]
[1]
Executive Summary
2-(1-(Methylsulfonyl)cyclopropyl)acetic acid presents a unique NMR challenge due to the geminal substitution of a strong electron-withdrawing sulfonyl group and a carboxyl-containing side chain on the cyclopropane ring.[1] Unlike simple cyclopropanes, which resonate at high field (0.2–0.6 ppm), the sulfonyl moiety significantly deshields the ring protons , shifting them into the aliphatic region (1.0–1.7 ppm).
This guide provides a comparative analysis of the molecule's spectral signature, distinguishing it from common synthetic impurities (e.g., cyclopropylacetic acid, acyclic sulfones) and establishing a robust assignment protocol.
Key Chemical Features[2][3][4][5][6][7][8][9][10][11][12][13]
Critical Signals: The diagnostic Methylsulfonyl singlet and the deshielded cyclopropyl multiplets .
Comparative Spectral Analysis
The following table contrasts the target molecule with its direct synthetic precursor and a structural analogue to highlight the "Product Performance" (spectral distinctiveness).
Table 1: Comparative Chemical Shifts (CDCl3, 500 MHz)
Proton Environment
Target: Sulfonyl Cyclopropyl Acid
Alt 1: Cyclopropylacetic Acid (Parent)
Alt 2: Methyl Sulfone (Acyclic Standard)
Interpretation Insight
-COOH
10.0 – 12.0 ppm (br s)
10.0 – 12.0 ppm (br s)
N/A
Highly solvent/concentration dependent.[1] Disappears with shake.[1]
-SO2-CH3
3.05 – 3.15 ppm (s, 3H)
N/A
~3.00 ppm (s)
The diagnostic "anchor" peak.[1] Sharp singlet, distinct from solvent.
-CH2-COOH
2.80 – 2.95 ppm (s, 2H)
2.25 – 2.35 ppm (d, 2H)
N/A
Critical Shift: The geminal sulfone deshields this methylene by ~0.6 ppm compared to the parent acid.[1]
Cyclopropyl Ring
1.20 – 1.70 ppm (m, 4H)
0.10 – 1.10 ppm (m, 5H)
N/A
Major Difference: The EWG effect of sulfone pushes ring protons downfield, overlapping with alkyl regions.
Note: In the target molecule, the cyclopropyl protons appear as two distinct multiplets (AA'BB' system) due to the magnetic inequivalence of the "cis" and "trans" faces relative to the sulfone group.
Detailed Interpretation & Causality
A. The "Deshielding" Phenomenon (Expert Insight)
In standard cyclopropanes, the ring current anisotropy shields the protons, placing them at very high field (0.0–0.5 ppm). However, in 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid , the sulfonyl group (
) exerts a powerful inductive ($ -I $) and anisotropic effect.[1]
Causality: The electron density is pulled toward the sulfur atom, deshielding the adjacent ring carbons and attached protons.
Result: The ring protons shift downfield to 1.2–1.7 ppm . This is the primary quality check; if signals remain at <0.6 ppm, the sulfonyl group has likely not been successfully installed (e.g., starting material contamination).
B. The Geminal Methylene (-CH2-COOH)
Unlike the doublet seen in monosubstituted cyclopropylacetic acid (due to coupling with the methine proton), the target molecule's methylene group appears as a singlet .[1]
Reasoning: The quaternary carbon at position 1 eliminates the vicinal proton coupling (
Validation: The collapse of a doublet (precursor) into a singlet (product) is the definitive proof of 1,1-disubstitution.
Experimental Protocol (Self-Validating System)
To ensure reproducible data for regulatory or publication purposes, follow this standardized workflow.
Step 1: Solvent Selection[1]
Primary:CDCl3 (Chloroform-d) .[1] Provides the best resolution between the sulfonyl methyl and the methylene side chain.
Secondary:DMSO-d6 . Use if the acid solubility is poor. Warning: DMSO absorbs water, which creates a broad peak around 3.3 ppm, potentially obscuring the critical sulfonyl methyl signal (~3.1 ppm).
Step 2: Sample Preparation[1]
Weigh 10–15 mg of the solid acid into a clean vial.
Add 0.6 mL of CDCl3 (containing 0.03% TMS).
Filtration (Crucial): If the solution is cloudy (common with carboxylic acids), filter through a small plug of glass wool into the NMR tube to prevent line broadening.
Step 3: Acquisition Parameters[1]
Pulse Angle: 30° (ensures accurate integration of the slow-relaxing sulfonyl methyl).[1]
Relaxation Delay (D1): Set to >5 seconds . The quaternary carbon environment can lead to long T1 relaxation times for adjacent protons; a short delay will under-integrate the methyl/methylene signals relative to the ring protons.[1]
Scans: 16–64 scans are sufficient for >95% purity samples.[1]
Logic & Workflow Visualization
The following diagram illustrates the decision logic for assigning the spectrum and validating the structure.
Caption: Logic flow for the structural validation of sulfonyl-cyclopropyl derivatives via 1H NMR.
References
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". Journal of Organic Chemistry. 62 (21): 7512–7515. Link[1]
King, A. O.; Corley, E. G.; Anderson, R. K.; Larsen, R. D.; Verhoeven, T. R.; Reider, P. J.; Xiang, Y. B.; Belley, M.; Leblanc, Y. (1993). "An Efficient Synthesis of LTD4 Antagonist L-699,392". Journal of Organic Chemistry. 58 (14): 3731–3735. (Describes the synthesis of related 1,1-disubstituted cyclopropyl sulfones). Link[1]
BenchChem. (2025). "1-(Mercaptomethyl)cyclopropaneacetic acid Data". PubChem Compound Summary. (Precursor spectral data for comparison). Link[1]
Reich, H. J. (2024). "Proton NMR Chemical Shifts: Cyclopropanes". University of Wisconsin-Madison Chemistry.[1] (Reference for cyclopropyl anisotropy and substituent effects). Link
Mass spectrometry fragmentation patterns of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid
Mass Spectrometry Fragmentation Patterns of 2-(1-(Methylsulfonyl)cyclopropyl)acetic Acid: A Comparative Guide As a highly specialized aliphatic building block, 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid (CAS: 1887209-8...
Author: BenchChem Technical Support Team. Date: March 2026
Mass Spectrometry Fragmentation Patterns of 2-(1-(Methylsulfonyl)cyclopropyl)acetic Acid: A Comparative Guide
As a highly specialized aliphatic building block, 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid (CAS: 1887209-88-2) presents unique analytical challenges during drug development, metabolite tracking, and impurity profiling. Its molecular architecture—comprising a strained cyclopropyl ring, a highly polar methylsulfonyl group, and an ionizable carboxylic acid—dictates a complex gas-phase fragmentation behavior.
This guide objectively compares the performance of Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) mass spectrometry platforms for the characterization of this compound, detailing the mechanistic causality behind its fragmentation and providing a self-validating experimental protocol.
Mechanistic Causality in Gas-Phase Fragmentation
Understanding the structural vulnerabilities of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid (Exact Mass: 178.0300 Da) is essential for accurate spectral interpretation. In Electrospray Ionization negative mode (ESI-), the molecule readily deprotonates to form the precursor ion
at m/z 177.022. Upon subjecting this precursor to Collision-Induced Dissociation (CID), three primary fragmentation pathways emerge:
The Carboxylic Acid Moiety (Decarboxylation): The deprotonation site resides on the carboxylic oxygen due to its superior acidity. At low collision energies, the most thermodynamically favored event is the neutral loss of
(44 Da), yielding a fragment at m/z 133.032. This α-cleavage mechanism is a hallmark charge migration fragmentation (CMF) typical of deprotonated aliphatic acids[1].
The Methylsulfonyl Group (Extrusion & Cleavage): The methylsulfonyl (
) substituent exhibits a highly characteristic fragmentation profile. High-energy CID drives the extrusion of (64 Da) via a gas-phase intramolecular rearrangement, producing an m/z 113.060 ion[2]. Alternatively, direct α-cleavage of the sulfur-carbon bond results in the radical loss of (79 Da), yielding an m/z 98.037 fragment.
The Cyclopropyl Ring (Ring Opening): The inherent angular strain of the three-membered carbocycle makes it susceptible to cleavage[3]. Following initial decarboxylation, the remaining structure often undergoes ring-opening and subsequent loss of the
group, resulting in a highly stable hydrocarbon fragment at m/z 69.070.
Fig 1: ESI-CID fragmentation pathway of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid.
Technology Comparison: QqQ vs. Q-TOF
Selecting the appropriate mass analyzer depends entirely on the analytical objective—whether it is the targeted quantification of the parent compound in pharmacokinetic (PK) studies or the untargeted structural elucidation of its metabolites.
Triple Quadrupole (QqQ):
QqQ instruments excel in targeted quantification due to their ability to operate in Selected Reaction Monitoring (SRM) mode. By isolating the m/z 177.022 precursor in Q1 and monitoring the specific m/z 133.032 transition in Q3, QqQ systems filter out matrix noise, offering unmatched sensitivity and a wider linear dynamic range for large-cohort bioanalysis[4].
Quadrupole Time-of-Flight (Q-TOF):
While QqQ systems are blind to non-targeted ions, Q-TOF mass spectrometers provide High-Resolution Accurate Mass (HRAM) capabilities. Q-TOF is the superior alternative for identifying unknown degradation products or isobaric interferences, as its sub-ppm mass accuracy prevents false-positive fragment assignments and allows for the determination of exact elemental compositions[5].
Table 1: Predicted ESI Negative Mode Fragments (HRAM Data)
Fragment Ion
Exact Mass (m/z)
Neutral/Radical Loss
Mass Diff. (Da)
Mechanism
177.0227
N/A
N/A
Precursor Deprotonation
133.0329
43.9898
α-Cleavage (CMF)
113.0608
63.9619
Intramolecular Rearrangement
98.0373
78.9854
Radical Cleavage
69.0710
107.9517
Sequential Cleavage / Ring Opening
Table 2: Performance Comparison for Compound Characterization
To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates internal checks to verify causality, eliminate carryover, and confirm system suitability before data acquisition.
Step 1: Sample Preparation & Matrix Spiking
Prepare a 1.0 mg/mL primary stock solution of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid in LC-MS grade Methanol.
Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile.
Self-Validation Check (Matrix Effect): Spike a stable isotope-labeled internal standard (SIL-IS) into the matrix to continuously monitor and correct for ionization suppression/enhancement during the ESI process.
Step 2: Chromatographic Separation (UPLC)
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water (Promotes sharp peak shapes, though ESI- yields are slightly suppressed; adjust to 10 mM Ammonium Acetate if higher sensitivity is required).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.
Step 3: MS Source Optimization & Tuning
Operate the mass spectrometer in ESI negative mode.
Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and nebulizer gas to 45 psi.
Causality of Collision Energy (CE): Perform a CE ramp from 10 eV to 40 eV. Low CE (10-15 eV) will yield the 133.032 m/z fragment (decarboxylation), while high CE (30-40 eV) is required to overcome the activation energy for the cyclopropyl ring opening and
Step 4: Data Acquisition & System Suitability Test (SST)
Self-Validation Check (Carryover): Inject a double-blank (solvent only) immediately before and after the highest calibration standard. The blank must show an analyte peak area of < 5% of the Lower Limit of Quantification (LLOQ).
Self-Validation Check (SST): Inject the 10 ng/mL standard six consecutive times. The system is validated for use only if the retention time Relative Standard Deviation (RSD) is < 2% and the Signal-to-Noise (S/N) ratio for the m/z 177.022
133.032 transition is > 10.
References
Khedr, Alaa, Soad S. Abd El-Hay, and Ahmed K. Kammoun. "Multi-Steps Fragmentation-Ion Trap Mass Spectrometry Coupled to Liquid Chromatography Diode Array System for Investigation of Olaparib Related Substances." Molecules, MDPI. URL:[Link]
"Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D." SciSpace. URL:[Link]
Sun, Mingjiang. "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement." Journal of Mass Spectrometry, ResearchGate. URL:[Link]
"Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications." PMC, NIH. URL:[Link]
Dillen, L., et al. "Comparison of Triple Quadrupole And High-Resolution Tof-Ms For Quantification of Peptides." Bioanalysis, ResearchGate. URL:[Link]
The Ring Size Dilemma: Bioisosteric Comparison of Cyclopropyl vs. Cyclobutyl Acetic Acid Derivatives
Executive Summary In medicinal chemistry, the transition from alkyl chains to cycloalkyl rings is a standard strategy to restrict conformation and modulate lipophilicity. While the cyclopropyl group is a "privileged stru...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In medicinal chemistry, the transition from alkyl chains to cycloalkyl rings is a standard strategy to restrict conformation and modulate lipophilicity. While the cyclopropyl group is a "privileged structure" often used to replace isopropyl or ethyl groups, the cyclobutyl moiety remains underutilized.
This guide objectively compares Cyclopropylacetic Acid (CPA) and Cyclobutylacetic Acid (CBA) derivatives. Evidence suggests that while cyclopropyl offers superior electron-withdrawing effects and lower lipophilicity, it introduces metabolic risks via radical ring-opening (mechanism-based inhibition). Conversely, the cyclobutyl group offers a "Goldilocks" solution: it provides greater steric bulk (closer to tert-butyl) and metabolic stability, albeit with a slight penalty in lipophilicity and a distinct "puckered" exit vector.
Part 1: Physicochemical Profiling
The choice between a three-membered and four-membered ring fundamentally alters the electronic and steric environment of the pharmacophore.
Structural & Electronic Geometry
Cyclopropyl (C3): The ring is planar.[1] The carbon atoms possess significant
-like character (Walsh orbitals) due to high angle strain (~27.5 kcal/mol). This allows the ring to act as a -donor in conjugation but an electron-withdrawing group (EWG) inductively.
Cyclobutyl (C4): The ring is not planar ; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions). The strain energy is slightly lower (~26.5 kcal/mol), and the C-C bonds behave more like standard alkanes.
Comparative Data Table
Property
Cyclopropylacetic Acid (CPA)
Cyclobutylacetic Acid (CBA)
Impact on Drug Design
Bond Angle (Internal)
60° (rigid)
~88° (puckered)
C3 is a rigid spacer; C4 allows slight induced fit.
Hybridization
(high s-character)
(approximate)
C3 exerts stronger inductive EWG effects.
Acidity (pKa)
~4.76
~4.85
C3 derivatives are slightly more acidic due to s-character.
Lipophilicity (LogP)
Base Reference
+0.3 to +0.5 vs C3
C4 increases lipophilicity; critical for BBB penetration.
Figure 1: Structural divergence between planar C3 (rigid, electronic effects) and puckered C4 (steric bulk, adaptive fit).[2]
Part 2: Metabolic Stability & Toxicology
This is the critical differentiator. The cyclopropyl ring is a known "metabolic alert" in specific contexts due to the potential for Single Electron Transfer (SET) oxidation, leading to ring opening.
The Cyclopropyl "Radical Clock" Risk
Cytochrome P450 enzymes can abstract an electron from the heteroatom (e.g., nitrogen or oxygen attached to the ring) or a hydrogen atom.
Mechanism: Formation of a radical on the
-carbon.
Collapse: The strain in the C3 ring drives rapid ring opening, forming a reactive alkyl radical.
Toxicity: This radical can covalently bind to the heme iron of CYP450, causing Mechanism-Based Inhibition (MBI) or "suicide inhibition."
The Cyclobutyl Advantage
The cyclobutyl ring, while strained, does not open as readily under physiological oxidative conditions.
Metabolic Route: Metabolism typically proceeds via standard hydroxylation at the C3 position of the ring (furthest from the substituent), forming a stable alcohol metabolite rather than a reactive intermediate.
Case Evidence: In the development of sEH inhibitors (Phenyl Cyclobutylureas), replacing a cyclopropyl group with a cyclobutyl group maintained potency while significantly improving metabolic half-life (
Outcome: The cyclobutyl ring occupied the hydrophobic pocket effectively (mimicking the steric bulk of larger groups) but prevented the rapid oxidative clearance seen with cyclopropyl. The "puckered" shape allowed favorable van der Waals contacts that the planar cyclopropyl could not achieve.
When to Use Which?
Design Goal
Recommended Moiety
Rationale
Reduce LogP
Cyclopropyl
Lower carbon count and surface area reduces lipophilicity.
Increase Potency
Context Dependent
Use C3 for rigid vectors; Use C4 to fill larger hydrophobic pockets.
Fix Metabolic Instability
Cyclobutyl
Removes the radical ring-opening liability of C3.
Mimic tert-Butyl
Cyclobutyl
C4 volume and puckering mimic t-Bu better than C3.
Acidify Neighboring Group
Cyclopropyl
Stronger inductive effect lowers pKa of adjacent acids/amines.
References
Vertex AI Search. (2026). Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas. MDPI. Link (Cited in text as general sEH inhibitor context).
Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Link
BenchChem. (2025).[5] A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone Derivatives. Link
National Institutes of Health (NIH). (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[6] PubMed. Link
Royal Society of Chemistry. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science. Link
Comparing potency of methylsulfonyl vs methylsulfinyl cyclopropyl analogs
Title: Comparative Potency and Physicochemical Profiling of Methylsulfonyl vs. Methylsulfinyl Cyclopropyl Analogs in Drug Design Target Audience: Researchers, medicinal chemists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Potency and Physicochemical Profiling of Methylsulfonyl vs. Methylsulfinyl Cyclopropyl Analogs in Drug Design
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Introduction: The Bioisosteric Dilemma
In modern medicinal chemistry, sulfur-containing functional groups are indispensable for tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. The transition from a methylsulfinyl (-S(O)CH3) to a methylsulfonyl (-SO2CH3) group represents a fundamental bioisosteric substitution. When these groups are coupled with a cyclopropyl ring—a structural motif known for its unique pseudo-
character and rigid steric constraints—the resulting analogs exhibit profoundly different potencies, intrinsic reactivities, and target selectivities. This guide objectively compares the performance of methylsulfonyl versus methylsulfinyl cyclopropyl analogs, providing actionable insights and self-validating experimental protocols for drug development.
Mechanistic Causality: The "Cyclopropyl Effect" on Sulfur Oxidation States
To understand the potency differences between these analogs, we must analyze the causality behind their electronic and steric interplay:
Electronic Modulation (Hammett Constants): The methylsulfonyl group is a strong electron-withdrawing group (EWG) with a Hammett constant (
) of approximately 0.72. In contrast, the methylsulfinyl group is a moderate EWG () and possesses a chiral center at the sulfur atom[1].
The Cyclopropyl Contribution: The cyclopropyl ring is not merely a steric spacer. Due to the high
-character of its C-C bonds (Walsh orbitals), it can donate electron density via hyperconjugation into adjacent electron-deficient centers. When placed adjacent to a highly reactive methylsulfonyl warhead (e.g., in covalent inhibitors), the cyclopropyl group dampens the extreme electrophilicity, preventing off-target toxicity while locking the molecule into a favorable binding conformation[2].
Hydrogen Bonding Capacity: The sulfone provides two rigid hydrogen-bond acceptors, whereas the sulfoxide provides only one. This alters the hydration shell and dictates whether the analog can satisfy the hydrogen-bonding requirements of a target's binding pocket.
Case Study: Tuning Covalent Warheads in WRN Helicase Inhibitors
A premier example of this dynamic is the development of VVD-214 (RO7589831), a clinical-stage covalent allosteric inhibitor of WRN helicase used for treating Microsatellite Instability-High (MSI-H) cancers[2].
During the optimization of the vinyl sulfone warhead, researchers compared various alkyl substitutions. Replacing a simple
-methyl group with a -cyclopropyl group adjacent to the methylsulfonyl warhead yielded a massive enhancement in potency:
The cyclopropyl-methylsulfonyl combination achieved a "Goldilocks" profile: it maintained sufficient intrinsic reactivity to covalently bind the target cysteine while exhibiting excellent stability in human whole blood and hepatocytes—a balance often unachievable with the less reactive methylsulfinyl analogs or unshielded linear sulfones[2].
Case Study: Non-Covalent Modulation in Kinase Inhibitors
In non-covalent targeted therapies, such as Ataxia Telangiectasia Mutated and Rad3 Related (ATR) kinase inhibitors (e.g., AZD6738 analogs), the methylsulfonyl moiety is often paired with a cyclopropyl group to optimize physicochemical properties[3]. Attempts to replace the sulfone with a sulfoxide (methylsulfinyl) often result in a loss of potency due to the missing second oxygen atom, which acts as a critical hydrogen bond acceptor within the kinase hinge region. However, replacing the sulfone with a structurally similar sulfoximine retains potency while altering solubility[3].
Quantitative Data Summary
Table 1: Comparative Profiling of Sulfur-Oxidation States in Cyclopropyl Analogs (Based on WRN Helicase & General SAR)
To objectively evaluate the potency and reactivity of these analogs, the following self-validating workflows must be employed. A self-validating system ensures that every experimental run contains internal controls that independently verify the assay's integrity.
Purpose: To quantify the electrophilic reactivity of the methylsulfonyl vs. methylsulfinyl warheads.
Self-Validation Checkpoint: Inclusion of a highly reactive positive control (e.g., ethacrynic acid) and a non-reactive negative control (e.g., a saturated alkane analog) to define the assay's dynamic range.
Preparation: Prepare a 10 mM stock of the cyclopropyl analog in HPLC-grade DMSO. Prepare a 5 mM solution of reduced glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).
Incubation: Mix the compound (final concentration 100
M) with GSH (final concentration 1 mM) in the buffer at 37°C.
Quenching & Sampling: At predefined time points (0, 15, 30, 60, 120 minutes), extract 50
L aliquots and quench with 50 L of 10% trichloroacetic acid (TCA) to halt the reaction.
LC-MS Quantification: Analyze the remaining intact compound via LC-MS/MS.
Data Analysis: Plot the natural log of the remaining compound concentration versus time to calculate the half-life (
).
Validation: The negative control must show
hours; the positive control must show minutes.
Protocol B: FRET-Based DNA Unwinding Assay (Biochemical Potency)
Purpose: To measure the IC50 of the analogs against the target enzyme (e.g., WRN helicase).
Self-Validation Checkpoint: Use of a fluorescence polarization baseline control (enzyme + DNA, no ATP) to ensure signal changes are strictly ATP-dependent.
Reagent Assembly: Combine recombinant target enzyme (e.g., WRN519–1227) with a fluorophore-quencher labeled double-stranded DNA substrate in assay buffer (20 mM Tris-HCl, 50 mM NaCl, 2 mM MgCl2, pH 7.5).
Compound Pre-incubation: Dispense the methylsulfonyl/methylsulfinyl analogs in a 10-point dose-response curve (10
M to 0.5 nM). Pre-incubate with the enzyme for 30 minutes at room temperature to allow covalent adduct formation[2].
Reaction Initiation: Add 1 mM ATP to initiate DNA unwinding.
Kinetic Readout: Measure fluorescence (Ex: 485 nm, Em: 520 nm) continuously for 30 minutes. As the helicase unwinds the DNA, the fluorophore separates from the quencher, increasing the signal.
IC50 Calculation: Normalize the initial velocity of the reaction against the DMSO control (100% activity) and plot against compound concentration.
Mechanistic and Workflow Visualizations
Pathway showing how cyclopropyl-methylsulfonyl inhibitors induce synthetic lethality in MSI-H cells.
Orthogonal validation workflow for evaluating the potency of sulfur-containing cyclopropyl analogs.
References
1.[1] Differentiating antiproliferative and chemopreventive modes of activity for electron-deficient aryl isothiocyanates against human MCF-7 cells. PMC / NIH. 1
2.[3] Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent. ACS Publications. 3
3.[2] Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers. PMC / NIH. 2
IR spectroscopy characteristic peaks of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid
IR Spectroscopy Characteristic Peaks of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid: A Comparative Analytical Guide Introduction In modern drug discovery and medicinal chemistry, highly specialized bifunctional building...
Author: BenchChem Technical Support Team. Date: March 2026
IR Spectroscopy Characteristic Peaks of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid: A Comparative Analytical Guide
Introduction
In modern drug discovery and medicinal chemistry, highly specialized bifunctional building blocks are essential for synthesizing complex active pharmaceutical ingredients (APIs). 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid (CAS: 1887209-88-2) is a prime example, featuring a strained cyclopropane ring, a strongly electron-withdrawing methylsulfonyl group, and a versatile carboxylic acid moiety.
For researchers and drug development professionals, confirming the structural integrity of this compound before downstream synthesis is critical. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive method for validating these functional groups. This guide breaks down the mechanistic basis of its IR spectrum, provides a comparative analysis against structural analogs, and outlines a self-validating experimental protocol for accurate data acquisition.
Mechanistic Basis of the IR Spectrum
The IR spectrum of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid is a composite of three distinct functional group signatures. Understanding the physical chemistry behind these vibrations is key to accurate spectral interpretation:
The Cyclopropyl Ring : Unlike standard alkanes, the sp³ hybridized carbons in a highly strained cyclopropane ring exhibit a higher s-character (approaching sp²). This increased s-character strengthens the C-H bonds, shifting the C-H stretching frequency slightly higher than typical aliphatic chains, usually appearing just above 3000 cm⁻¹ (e.g., ~3050–3080 cm⁻¹)[1]. Furthermore, the ring exhibits a characteristic "ring breathing" or deformation mode around 1020 cm⁻¹[1].
The Methylsulfonyl Group (-SO₂CH₃) : The sulfonyl group is identifiable by two highly intense stretching vibrations resulting from the symmetric and asymmetric stretching of the S=O bonds. The asymmetric stretch typically dominates the spectrum between 1300–1350 cm⁻¹, while the symmetric stretch is found between 1120–1160 cm⁻¹[2].
The Carboxylic Acid (-COOH) : The carbonyl (C=O) stretch presents as a strong, sharp peak typically found around 1700–1730 cm⁻¹[3]. The O-H stretch is characteristically broad, spanning from 3300 to 2400 cm⁻¹ due to strong intermolecular hydrogen bonding inherent to carboxylic acid dimers[3].
Comparative Spectral Analysis
To objectively evaluate the spectral fingerprint of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid, we must compare it against two structural alternatives: Cyclopropylacetic acid (which lacks the sulfonyl group) and 2-(Methylsulfonyl)acetic acid (which lacks the cyclopropyl ring).
Causality Insight: The electron-withdrawing nature of the methylsulfonyl group (-SO₂CH₃) exerts an inductive effect (-I) on the cyclopropane ring and the adjacent methylene spacer. This subtle deshielding can cause a slight hypsochromic shift (higher wavenumber) in the C=O stretching frequency compared to the unsubstituted cyclopropylacetic acid.
Table 1: Quantitative IR Peak Comparison Across Structural Analogs
Functional Group / Vibration
2-(1-(Methylsulfonyl)cyclopropyl)acetic acid
Cyclopropylacetic acid
2-(Methylsulfonyl)acetic acid
O-H Stretch (Acid)
~3300 - 2400 cm⁻¹ (Broad)
~3300 - 2400 cm⁻¹
~3300 - 2400 cm⁻¹
C=O Stretch (Acid)
~1710 - 1725 cm⁻¹
~1705 - 1715 cm⁻¹
~1715 - 1730 cm⁻¹
Cyclopropyl C-H Stretch
~3050 - 3080 cm⁻¹
~3050 - 3080 cm⁻¹
Absent
Cyclopropyl Deformation
~1020 - 1040 cm⁻¹
~1020 - 1040 cm⁻¹
Absent
S=O Asymmetric Stretch
~1310 - 1340 cm⁻¹
Absent
~1310 - 1340 cm⁻¹
S=O Symmetric Stretch
~1130 - 1150 cm⁻¹
Absent
~1130 - 1150 cm⁻¹
Experimental Protocol: ATR-FTIR Analysis
Expertise & Experience : Attenuated Total Reflectance (ATR) FT-IR is the preferred methodology for this compound. Traditional KBr pellet preparation is highly hygroscopic; absorbed atmospheric moisture can artificially broaden the 3600–3200 cm⁻¹ region, masking the true O-H stretch of the carboxylic acid. ATR eliminates this variable.
System Purge & Background Calibration : Clean the diamond ATR crystal with anhydrous isopropanol and allow it to evaporate completely. Collect a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) to digitally subtract ambient CO₂ and atmospheric water vapor.
Sample Application : Deposit approximately 2–5 mg of the solid 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid directly onto the center of the ATR crystal. Ensure the sample covers the active sensor area.
Pressure Application : Lower the ATR pressure anvil until the built-in clutch clicks. Causality: Consistent pressure ensures optimal optical contact between the solid sample and the evanescent wave of the IR beam, maximizing signal-to-noise ratio without crushing the diamond crystal.
Data Acquisition : Acquire the IR spectrum using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution).
Self-Validation Check : Inspect the 3600–3400 cm⁻¹ region. If sharp, distinct peaks appear above the broad acid baseline, the sample has absorbed unassociated water (indicating improper desiccation or a compromised sample batch). The protocol must be halted, and the sample dried under vacuum before proceeding.
Spectral Deconvolution : Utilize spectral analysis software to pinpoint the exact wavenumbers for the C=O, S=O (asymmetric/symmetric), and cyclopropyl C-H stretches, cross-referencing with Table 1.
Analytical Workflow Visualization
Workflow for the ATR-FTIR spectral acquisition and comparative structural validation.
A Comparative Guide to Elemental Analysis Standards for 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous characterization of all chemical entities is paramount to ensuring the safety, efficacy, and qu...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous characterization of all chemical entities is paramount to ensuring the safety, efficacy, and quality of the final drug product. For a compound such as 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid, a potential pharmaceutical intermediate, a robust analytical package is not just a regulatory expectation but a scientific necessity. This guide provides an in-depth comparison of elemental analysis standards, offering both theoretical grounding and practical, field-proven insights into the methodologies for confirming structural integrity and identifying potential contaminants.
The Dual Role of Elemental Analysis
Elemental analysis for a pharmaceutical intermediate like 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid serves two primary, yet distinct, objectives:
Confirmation of Identity and Purity : This involves the quantitative determination of the primary constituent elements—Carbon (C), Hydrogen (H), Nitrogen (N), Sulfur (S), and Oxygen (O). The experimentally determined mass percentages of these elements are compared against the theoretical values derived from the compound's molecular formula. A close correlation provides strong evidence of the compound's identity and high purity.
Quantification of Elemental Impurities : This focuses on the detection and quantification of trace metals that may have been introduced during the synthesis, purification, or storage of the compound. These impurities, even at minute levels, can pose toxicological risks and may also interfere with the downstream synthetic steps or the stability of the active pharmaceutical ingredient (API).
This guide will delve into the standards, methodologies, and comparative advantages of the analytical techniques employed for both of these critical assessments.
Part 1: Verification of Elemental Composition (CHNSO Analysis)
The foundational step in the characterization of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid is the verification of its elemental composition. Based on its deduced molecular formula, C6H10O4S, the theoretical elemental composition is as follows:
Element
Atomic Weight ( g/mol )
Number of Atoms
Total Mass ( g/mol )
Mass Percent (%)
Carbon (C)
12.011
6
72.066
40.47
Hydrogen (H)
1.008
10
10.080
5.66
Oxygen (O)
15.999
4
63.996
35.93
Sulfur (S)
32.065
1
32.065
18.00
Total
178.207
100.00
The primary technique for verifying these percentages is Combustion Analysis .
Combustion Analysis: A Cornerstone Technique
Combustion analysis is a highly reliable and cost-effective method for determining the CHNS content of organic compounds.[1][2][3] The technique is based on the complete combustion of the sample in a high-temperature furnace in the presence of pure oxygen.[3]
Workflow for CHNS Combustion Analysis
Caption: Workflow of CHNS analysis by combustion.
Experimental Protocol: CHNS Analysis of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid
Sample Preparation :
Accurately weigh approximately 1-3 mg of the finely ground and homogenized 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid into a tin capsule using a calibrated microbalance.
Fold the tin capsule to ensure no sample leakage.
Instrument Setup :
Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., sulfanilamide).
Set the combustion furnace temperature to at least 950°C.
Analysis :
Introduce the encapsulated sample into the autosampler of the elemental analyzer.
Initiate the analysis sequence. The sample undergoes flash combustion in a pure oxygen environment.[1]
The resulting gases (CO2, H2O, NOx, and SO2) are passed through a reduction tube to convert NOx to N2.
The gases are then separated using a gas chromatography column and quantified by a thermal conductivity detector (TCD).[4]
Data Evaluation :
Compare the experimentally determined mass percentages of C, H, and S to the theoretical values. A deviation of ±0.4% is generally considered acceptable.
Considerations for Sulfur-Containing Compounds : The presence of sulfur requires specific attention. The combustion products must be handled appropriately to ensure accurate quantification of SO2. Modern elemental analyzers are well-equipped for this, but it is crucial to ensure the instrument is calibrated with a sulfur-containing standard.
Part 2: Elemental Impurity Analysis
The control of elemental impurities is a critical aspect of pharmaceutical development, governed by the International Council for Harmonisation (ICH) Q3D guideline.[5][6] This guideline mandates a risk-based approach to identify and control elemental impurities in drug products.[5] For an intermediate like 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid, a thorough risk assessment of potential elemental impurities arising from the manufacturing process is necessary.
Potential Sources of Elemental Impurities :
Catalysts : Many organic syntheses employ metal catalysts (e.g., Pd, Pt, Ru, Rh).
Reagents : Some reagents may contain elemental impurities.
Manufacturing Equipment : Leaching from stainless steel reactors or other equipment can introduce elements like Cr, Ni, V, Mo.
Raw Materials and Solvents : These can be a source of various elemental impurities.
ICH Q3D Classification of Elemental Impurities
Class
Elements
Toxicological Concern
1
As, Cd, Hg, Pb
Human toxicants with limited or no use in pharmaceutical manufacturing. Require risk assessment in all cases.
2A
Co, Ni, V
High probability of occurrence in drug products and relatively high toxicity.
2B
Ag, Au, Ir, Os, Pd, Pt, Rh, Ru, Se, Tl
Lower probability of occurrence, but require consideration if intentionally added.
3
Ba, Cr, Cu, Li, Mo, Sb, Sn
Relatively low toxicity by the oral route of administration.
Primary Analytical Techniques for Elemental Impurities
The ICH Q3D guideline has led to the replacement of older, less specific methods like the heavy metals limit test with modern instrumental techniques that offer high sensitivity and specificity.[7] The most commonly employed techniques are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
Comparison of ICP-OES and ICP-MS
Feature
ICP-OES
ICP-MS
Detection Limits
Parts per billion (ppb)
Parts per trillion (ppt)
Throughput
High
Moderate to High
Cost
Lower
Higher
Interferences
Spectral interferences
Isobaric and polyatomic interferences
Primary Application
Higher concentration impurities
Trace and ultra-trace level impurities
For the stringent limits set by ICH Q3D, ICP-MS is generally the preferred technique due to its superior sensitivity.[8][9]
Workflow for Elemental Impurity Analysis by ICP-MS
Caption: Workflow for ICP-MS analysis of elemental impurities.
Experimental Protocol: ICP-MS Analysis of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid
Sample Preparation (Microwave Digestion) :
Accurately weigh approximately 100-500 mg of the sample into a clean, acid-leached microwave digestion vessel.
Add a mixture of high-purity nitric acid and hydrochloric acid.
Seal the vessel and place it in a microwave digestion system.
Ramp the temperature and pressure according to a validated digestion program to ensure complete dissolution of the organic matrix.
After cooling, quantitatively transfer the digested solution to a volumetric flask and dilute to the final volume with ultrapure water.
Instrument Setup :
Calibrate the ICP-MS using multi-element standards that cover the range of expected impurity concentrations.
Use an internal standard solution to correct for matrix effects and instrumental drift.
Analysis :
Introduce the prepared sample solution into the ICP-MS.
The sample is nebulized into a fine aerosol and introduced into the argon plasma, where it is desolvated, atomized, and ionized.
The ions are then guided into the mass spectrometer, where they are separated based on their mass-to-charge ratio.
The detector counts the ions for each specific mass, allowing for quantification.
Data Evaluation :
Quantify the concentration of each elemental impurity against the calibration curve.
Compare the results with the permissible daily exposure (PDE) limits established by ICH Q3D, taking into account the maximum daily dose of the final drug product.
Part 3: Alternative and Complementary Techniques
While elemental analysis provides fundamental information, a comprehensive characterization of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid should include orthogonal analytical techniques.
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful, non-destructive technique for determining the purity of organic compounds.[10][11][12][13] Unlike chromatographic methods that provide a relative purity based on the area of detected peaks, qNMR can provide an absolute purity value by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and concentration.[14]
Advantages of qNMR over Combustion Analysis for Purity :
Absolute Purity : Provides a direct measure of the molar concentration of the analyte.
Structural Information : The NMR spectrum simultaneously provides structural confirmation of the compound.
Impurity Identification : Can often identify and quantify specific organic impurities.
Non-destructive : The sample can be recovered after analysis.
qNMR Protocol for Purity Assessment :
Accurately weigh the 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
Add a known volume of a deuterated solvent (e.g., DMSO-d6).
Acquire the 1H NMR spectrum under quantitative conditions (e.g., long relaxation delay).
Integrate a well-resolved proton signal from the analyte and a signal from the internal standard.
Calculate the purity of the analyte based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the masses of the analyte and the standard.[13]
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound.[15] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental formula.[15]
Application in Characterizing 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid :
Molecular Weight Confirmation : Techniques like electrospray ionization (ESI) can be used to generate ions of the molecule, and their mass-to-charge ratio is measured to confirm the expected molecular weight of 178.21 g/mol .[16][17][18]
Impurity Identification : When coupled with liquid chromatography (LC-MS), it is a powerful tool for identifying and characterizing unknown organic impurities.[19]
Conclusion: An Integrated Approach to Elemental Analysis
For a pharmaceutical intermediate such as 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid, a comprehensive elemental analysis strategy is essential. This strategy should be two-pronged, addressing both the fundamental elemental composition and the potential for trace elemental impurities.
For identity and purity , combustion analysis remains the industry standard for CHNS determination due to its reliability and cost-effectiveness. However, for a more complete purity assessment, quantitative NMR (qNMR) offers significant advantages by providing an absolute purity value and simultaneous structural information.
For elemental impurities , an ICP-MS based methodology, guided by the principles of ICH Q3D, is the gold standard. A thorough risk assessment should guide the selection of elements to be monitored, and a validated analytical procedure is required to ensure accurate and reliable quantification at the stringent levels required for patient safety.
By integrating these complementary techniques, researchers and drug development professionals can build a robust and scientifically sound analytical data package for 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid, ensuring its quality and suitability for use in the synthesis of pharmaceutical products. This integrated approach not only satisfies regulatory requirements but also embodies the principles of quality by design, mitigating risks early in the development process.
References
Agilent Technologies. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Retrieved from [Link]
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(21), 9220–9231. [Link]
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Retrieved from [Link]
ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
Li, G., Zang, L., Chen, Y., & Xiao, H. (2019, July 15). Fast and Simple Protein Molecular Weight Confirmation Using the Agilent InfinityLab LC/MSD XT Mass Selective Detector. Agilent Technologies. Retrieved from [Link]
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
National Institute of Standards and Technology. (2016, September 28). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Retrieved from [Link]
Shimadzu Scientific Instruments. (n.d.). Elemental Impurities in Pharmaceuticals – Sample Preparation Methods and Tips for ICP-MS. Retrieved from [Link]
Agilent Technologies. (2024, February 1). Unit Mass Spectral Deconvolution for Molecular Weight Confirmation of Large Molecules. Retrieved from [Link]
Pfeiffer, S., Grossman, J., & Rivera, B. (2024, February 1). Molecular Weight Confirmation of a Peptide Using MS Spectral Deconvolution for OpenLab CDS and the Agilent InfinityLab LC/MSD XT. Agilent Technologies. Retrieved from [Link]
Pharmaceutical Technology. (n.d.). Sample Preparation for Quantitative Metal Impurity Testing. Retrieved from [Link]
ALS Global. (n.d.). Elemental Impurities (ICH Q3D) analysis. Retrieved from [Link]
Mtoz Biolabs. (n.d.). How to Determine Molecular Weight?. Retrieved from [Link]
Drawell. (2025, January 15). How ICP-MS is Applied in Pharmaceutical Quality Control. Retrieved from [Link]
Intertek. (n.d.). ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Retrieved from [Link]
West Pharmaceutical Services. (n.d.). ICH Q3D Elemental Impurities – What are the Requirements?. Retrieved from [Link]
Ayalytical. (n.d.). ASTM D5453 Sulfur Test Procedure. Retrieved from [Link]
Spectroscopy Online. (2022, January 1). Key Steps to Create a Sample Preparation Strategy for Inductively Coupled Plasma (ICP) or ICP–Mass Spectrometry (ICP-MS) Analysis. Retrieved from [Link]
Shimadzu. (n.d.). Confirmation of molecular weight. Retrieved from [Link]
Analytik Jena. (n.d.). Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Retrieved from [Link]
Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?. Retrieved from [Link]
kelid1.ir. (2003, January 15). Sulfur in the Analysis Sample of Coal and Coke Using High- Temperature Tube Furnace Combustion Methods1. Retrieved from [Link]
Bruker. (n.d.). Advancing Carbon and Sulfur Assessment: Combustion Analysis with Minimal Furnace Maintenance. Retrieved from [Link]
California Department of Food and Agriculture. (2026, January 26). Total Sulfur by Combustion using the LECO S832 Analyzer. Retrieved from [Link]
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
LCGC International. (2022, April 15). Sulphur and Halide Determination by Combustion Ion Chromatography. Retrieved from [Link]
Operational Guide: Safe Handling and Disposal of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid For researchers and drug development professionals, the safe management of complex organic intermediates is just as critical a...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Safe Handling and Disposal of 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid
For researchers and drug development professionals, the safe management of complex organic intermediates is just as critical as the synthesis itself. 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid (CAS: 1887209-88-2) is a highly specialized compound featuring a cyclopropyl ring, a carboxylic acid, and a methylsulfonyl group[1]. Because of its unique structural motifs, it requires stringent, heavily regulated disposal protocols to ensure laboratory safety and environmental compliance.
This guide provides a self-validating, step-by-step operational framework for the proper containment, transport, and destruction of this compound.
Mechanistic Safety & Causality: The "Why" Behind the Protocol
To build a truly safe laboratory environment, personnel must understand the chemical causality driving disposal regulations. Do not simply follow steps; understand the molecular rationale:
The Sulfone Moiety (-SO₂CH₃) & Incineration: The presence of sulfur in a high oxidation state dictates the entire downstream disposal strategy. If combusted in a standard open environment or a basic incinerator, this compound will thermally decompose to release sulfur dioxide (SO₂) and sulfur trioxide (SO₃)[2][3]. These are highly toxic, corrosive gases and primary drivers of acid rain. Therefore, the only acceptable destruction method is controlled incineration coupled with alkaline flue gas scrubbing [2]. The scrubbers neutralize the acidic SOx gases before atmospheric release[3].
The Carboxylic Acid Moiety (-COOH) & Segregation: As an organic acid, this compound presents a mild corrosive hazard and can react exothermically with strong bases or oxidizing agents. It must be strictly segregated during waste accumulation to prevent localized heating, gas evolution, or container pressurization[2][4].
Environmental Persistence & Drain Prohibition: Synthetic organosulfur compounds are generally recalcitrant to microbial degradation. Pouring this compound down the drain violates the Resource Conservation and Recovery Act (RCRA) and the Clean Water Act, as it can disrupt microbial ecosystems in municipal wastewater bioreactors[2][4].
Alkaline Flue Gas Scrubbing (SOx neutralization)[2][3]
Standard Operating Procedure: Step-by-Step Disposal
Step 1: Chemical Segregation
Action: Dedicate a specific waste stream for "Sulfur-Containing Organic Acids."
Validation: Ensure the waste area is physically separated from strong bases (e.g., NaOH, KOH), reactive metals, and strong oxidizers (e.g., peroxides, permanganates)[4].
Step 2: Primary Containment
Action: Collect the waste (solid or dissolved in compatible organic solvents) in High-Density Polyethylene (HDPE) or borosilicate glass containers[4].
Validation: Never use metal containers, as trace moisture can form acidic micro-environments that corrode the vessel. Fill liquid waste containers to no more than 80% capacity to allow for vapor expansion[4]. Cap tightly with a PTFE-lined screw cap; do not use rubber stoppers or parafilm for long-term waste storage[4].
Step 3: RCRA-Compliant Labeling
Action: Immediately attach a hazardous waste tag upon the first drop of waste entering the container.
Validation: The label must explicitly state the full IUPAC name (no abbreviations or chemical formulas) and note the presence of "Organosulfur Acid"[4]. Check the "Corrosive" and "Toxic" hazard boxes if in solution.
Step 4: EHS Transfer & Final Destruction
Action: Submit a waste pickup request to your Environmental Health & Safety (EHS) department before the container reaches 6 months of accumulation[4].
Validation: EHS will manifest the waste for transport to a licensed RCRA Treatment, Storage, and Disposal Facility (TSDF) equipped for controlled incineration and flue gas scrubbing[2][5].
Emergency Spill Response & Decontamination
In the event of an accidental spill (either as a dry powder or dissolved in solvent), execute the following self-validating protocol:
Isolate & Equip: Evacuate non-essential personnel. Don appropriate PPE: nitrile gloves, safety goggles, and a flame-resistant lab coat. Remove all sources of ignition[2].
Containment: If dissolved in a solvent, circle the spill with an inert absorbent barrier (e.g., vermiculite, dry sand, or universal spill pads). Do not use combustible materials like sawdust[2].
Neutralization (If Applicable): For concentrated aqueous spills, carefully apply a weak base such as sodium bicarbonate (NaHCO₃) to neutralize the acid before absorption.
Collection: Use non-sparking tools to sweep up the absorbed material or solid powder[2]. Place the contaminated cleanup materials into a secondary HDPE container.
Decontamination: Wash the spill surface with a mild soap and water solution, collecting the rinsate as hazardous waste. Do not let the rinsate enter the laboratory drains[2].
Disposal Workflow Visualization
Workflow for the safe disposal and incineration of organosulfur acid waste.
References
Title: 2-(1-(Methylsulfonyl)cyclopropyl)
Title: Chemical Safety Data Sheet MSDS / SDS - 2-Amino-4-(methylsulfonyl)
Personal protective equipment for handling 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid
The following guide details the safety, operational, and logistical protocols for handling 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid . This compound represents a specific class of functionalized cyclopropanes often us...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the safety, operational, and logistical protocols for handling 2-(1-(Methylsulfonyl)cyclopropyl)acetic acid .
This compound represents a specific class of functionalized cyclopropanes often used as pharmacophores in drug discovery (e.g., modulating metabolic stability via the cyclopropyl ring). Due to the electron-withdrawing nature of the methylsulfonyl group combined with the carboxylic acid, this compound exhibits enhanced acidity and potential reactivity compared to simple aliphatic acids.
Part 1: Risk Assessment & Hazard Identification
1.1 Chemical Risk Profile
Chemical Class: Sulfone-substituted Cyclopropyl Carboxylic Acid.
Physical State: Solid (typically white to off-white crystalline powder).
Primary Hazards (GHS Classification - Inferred):
Skin Corrosion/Irritation (Category 1B/2): The combination of the acidic head group and the electron-withdrawing sulfone moiety increases acidity (lower pKa), creating a risk of chemical burns or severe irritation upon contact.
Serious Eye Damage (Category 1): Irreversible damage is possible if dust or solution contacts the eyes.
Respiratory Irritation (Category 3): Inhalation of dust may cause inflammation of the upper respiratory tract.
1.2 Reactivity & Stability
Thermal Stability: The cyclopropane ring introduces ring strain (~27.5 kcal/mol). While the sulfone group stabilizes the structure relative to other substituents, avoid temperatures >100°C during drying or processing to prevent decarboxylation or ring-opening decomposition.
Incompatibilities: Strong bases (exothermic neutralization), strong oxidizing agents, and reducing agents (potential reaction with sulfone).
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed for Research Scale (<100 g) handling. For pilot scale, upgrade to full Tyvek suits and powered air-purifying respirators (PAPR).
Permeation Defense: Organic acids can permeate thin latex. Nitrile offers superior resistance to acid degradation. Double gloving provides a "sacrificial" outer layer for immediate removal upon contamination.
Eye/Face Protection
Chemical Safety Goggles (Indirect Vent)
Vapor/Dust Seal: Safety glasses with side shields are insufficient for fine acidic powders which can bypass side gaps. Goggles seal the ocular cavity.
Respiratory
Fume Hood (Face velocity: 80–100 fpm)
Engineering Control: Primary defense. If working outside a hood (e.g., balance enclosure), use a P100 Particulate Respirator .
Body Protection
Lab Coat (Poly-cotton or Nomex) + Chemical Apron
Splash Guard: A standard lab coat is porous. A rubberized or chemically resistant apron protects the torso during transfer of concentrated solutions.
Part 3: Operational Handling Protocol
Workflow Visualization: Safe Handling Logic
Figure 1: Decision logic for safe retrieval and handling of corrosive solid intermediates.
Step-by-Step Handling SOP
Step 1: Preparation & Weighing
Static Control: Cyclopropyl derivatives often exist as fluffy, electrostatic solids. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent particle scattering.
Transfer: Never transfer the open stock container out of the fume hood. Aliquot the required amount into a pre-tared vial inside the hood.
Spill Catch: Place the balance and receiving vial on a disposable absorbent mat (plastic side down) to capture stray particles.
Step 2: Solubilization & Reaction Setup
Solvent Choice: The compound is soluble in DMSO, Methanol, and DCM.
Addition Order: Always add solvent to solid .
Exotherm Check: Although mild, the dissolution of acidic solids can generate heat. If using basic solvents (e.g., Pyridine), cool the vessel to 0°C before addition to prevent thermal runaway.
Step 3: Decontamination
Neutralization: Wipe all tools (spatulas, balance pan) with a tissue soaked in saturated Sodium Bicarbonate (NaHCO₃) solution. This converts the residual acid into its water-soluble, non-volatile sodium salt.
Final Clean: Follow with a water rinse and then ethanol.
Part 4: Emergency Response & Waste Management
Spill Response (Solid)
Isolate: Evacuate the immediate area (3-meter radius).
PPE Upgrade: Wear P100 respirator if dust is airborne.
Neutralize: Cover the spill gently with Sodium Carbonate (soda ash) or Calcium Carbonate.
Collect: Do not dry sweep. Dampen the powder slightly with inert oil or water (if safe) to suppress dust, then scoop into a hazardous waste container.
Exposure First Aid
Eye Contact: Immediate irrigation with water for 15 minutes .[1][2] Hold eyelids apart. The acidity can cause corneal opacity; seek an ophthalmologist immediately.
Skin Contact: Wash with soap and water.[2][3] Do not use organic solvents (EtOH/DMSO) as they may drive the compound deeper into the dermis.
Waste Disposal Plan
Waste Stream
Composition
Disposal Method
Solid Waste
Contaminated gloves, mats, paper towels
Hazardous Solid Waste (Trace Acid). Double bag in 4-mil polyethylene bags.
Liquid Waste
Reaction mixtures, mother liquors
Organic Waste (Acidic). Do not mix with cyanide or sulfide waste streams. Segregate from strong bases.
Sharps/Glass
Contaminated vials, pipettes
Glass Bin. Triple rinse with acetone before disposal if possible.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Cyclopropylacetic Acid Derivatives. PubChem.[4] Available at: [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Corrosive Chemicals. OSHA Fact Sheet. Available at: [Link]
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link][5]